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  • Product: 2-Cyclopropyl-2-(p-tolyl)acetic acid
  • CAS: 74519-74-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-2-(p-tolyl)acetic acid

Introduction 2-Cyclopropyl-2-(p-tolyl)acetic acid (CAS No. 74519-74-7) is a carboxylic acid derivative with a unique molecular architecture that combines a cyclopropyl group and a p-tolyl moiety. This structure imparts a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Cyclopropyl-2-(p-tolyl)acetic acid (CAS No. 74519-74-7) is a carboxylic acid derivative with a unique molecular architecture that combines a cyclopropyl group and a p-tolyl moiety. This structure imparts a distinct set of physicochemical properties that are of significant interest in medicinal chemistry and drug development. The presence of the strained cyclopropyl ring and the aromatic tolyl group can influence the molecule's conformation, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents. For instance, related structures have been investigated for their anti-inflammatory activities.[1]

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Cyclopropyl-2-(p-tolyl)acetic acid. Where experimental data is not publicly available, this guide offers detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for their research and development endeavors.

Molecular and Chemical Identity

The fundamental identity of 2-Cyclopropyl-2-(p-tolyl)acetic acid is established by its molecular structure and associated identifiers.

IdentifierValueSource
Chemical Name 2-Cyclopropyl-2-(p-tolyl)acetic acidN/A
CAS Number 74519-74-7
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
SMILES O=C(O)C(C1CC1)C2=CC=C(C)C=C2

Anticipated and Known Physicochemical Properties

While specific experimental data for 2-Cyclopropyl-2-(p-tolyl)acetic acid is limited in the public domain, we can infer certain properties based on its structural components—p-tolylacetic acid and cyclopropylacetic acid.

PropertyKnown/Anticipated ValueComparative Data
Physical Form Expected to be a solid at room temperature.p-Tolylacetic acid is a solid.[2]
Melting Point Data not available.p-Tolylacetic acid: 88-92 °C.[3]
Boiling Point Data not available.p-Tolylacetic acid: 265-267 °C; Cyclopropylacetic acid: 189-191 °C.[3][4]
Solubility Expected to be soluble in organic solvents and have limited solubility in water.Cyclopropylacetic acid is soluble in organic solvents with limited water solubility.[5]
pKa Expected to be in the range of 4-5.The pKa of carboxylic acids typically falls within this range.[6]

Experimental Protocols for Physicochemical Characterization

The following section details robust experimental protocols for determining the key physicochemical properties of 2-Cyclopropyl-2-(p-tolyl)acetic acid. These methods are designed to yield accurate and reproducible data.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[7] The capillary method is a standard and reliable technique for this determination.[3]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample of 2-Cyclopropyl-2-(p-tolyl)acetic acid is completely dry and in a fine powder form to ensure efficient heat transfer.[3]

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the closed end is tapped gently to compact the solid.[5]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[8]

  • Rapid Heating (Optional): For an unknown compound, a rapid heating ramp (10-20 °C/min) can be used to determine an approximate melting range.[3]

  • Precise Determination: For an accurate measurement, use a fresh sample and start heating at a slower rate (e.g., 2 °C/min) from a temperature about 5-10 °C below the approximate melting point.[8]

  • Observation and Recording: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point.[7]

Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in various solvents.[9]

Protocol: Shake-Flask Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of solid 2-Cyclopropyl-2-(p-tolyl)acetic acid to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9]

  • Phase Separation: Separate the undissolved solid from the saturated solution, typically through centrifugation followed by filtration.[9]

  • Quantification of Solute: Determine the concentration of the solute in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[9]

pKa Determination

Potentiometric titration is a simple and cost-effective method for determining the pKa of a compound.[10]

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a solution of 2-Cyclopropyl-2-(p-tolyl)acetic acid of a known concentration (e.g., 1 mM).

  • Apparatus Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), continuously monitoring and recording the pH at regular intervals.[4]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[4]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and electronic properties of a molecule.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.[11]

¹H NMR Data for a Structurally Related Compound: 2-(p-tolyl)acetic acid [12]

  • δ (ppm) = 7.12-7.17 (m, 4H, Ar-H)

  • δ (ppm) = 3.60 (s, 2H, -CH₂-)

  • δ (ppm) = 2.32 (s, 3H, -CH₃)

For 2-Cyclopropyl-2-(p-tolyl)acetic acid, one would expect to see signals corresponding to the protons on the cyclopropyl ring, the methine proton, the aromatic protons of the p-tolyl group, and the methyl protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and can help identify chromophores.[13]

Expected UV-Vis Absorption

The p-tolyl group in 2-Cyclopropyl-2-(p-tolyl)acetic acid is a chromophore. Aromatic compounds typically exhibit π→π* transitions in the UV region, often near 250–280 nm.[13] The exact absorption maximum (λmax) would need to be determined experimentally.

Diagrams and Visualizations

Experimental Workflow for Physicochemical Characterization

G Workflow for Physicochemical Characterization cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting A 2-Cyclopropyl-2-(p-tolyl)acetic acid B Melting Point (Capillary Method) A->B Characterize C Solubility (Shake-Flask) A->C Characterize D pKa (Potentiometric Titration) A->D Characterize E NMR Spectroscopy (¹H, ¹³C) A->E Characterize F UV-Vis Spectroscopy A->F Characterize G Physicochemical Profile B->G Compile Data C->G Compile Data D->G Compile Data E->G Compile Data F->G Compile Data

Caption: A generalized workflow for the comprehensive physicochemical characterization of 2-Cyclopropyl-2-(p-tolyl)acetic acid.

Conclusion

References

  • Melting points will be determined by using one of the DigiMelt units. (2013, April 15).
  • Melting point determination. (n.d.).
  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

  • Rovnyak, G., Diassi, P. A., Levine, S. D., & Sheehan, J. T. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry, 16(5), 487–490.
  • o-Tolylacetic acid | C9H10O2 | CID 69519. (n.d.). PubChem - NIH. Retrieved from [Link]

  • 2-Cyclopropyl-2-(p-tolyl)acetic acid. (n.d.). Crysdot LLC. Retrieved from [Link]

  • Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. (2007, May 15). PubMed. Retrieved from [Link]

  • How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. (2025, May 1). AZoOptics. Retrieved from [Link]

  • Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. (n.d.). Google Patents.
  • Acetic acid. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry. Retrieved from [Link]

  • Figure S91. 13 C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl 3. (n.d.). ResearchGate. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • UV/Vis+ Photochemistry Database. (n.d.). science-softCon. Retrieved from [Link]

  • Table of Acids with Ka and pKa Values* CLAS. (n.d.).
  • Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. (n.d.).
  • Approximate pKa chart of the functional groups: values to know. (n.d.).
  • SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. (n.d.). IJLTET. Retrieved from [Link]

  • Acetic acid. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Chemistry of Cyclopropanols. IV. The Solvolysis of Cyclopropyl Tosylates1'2. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Reagents & Solvents: About. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

  • SOLUBILITY OF POLYMERS. (n.d.). Kinam Park. Retrieved from [Link]

  • p-Tolyl acetate. (2025, May 20). Retrieved from [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (2022, June 9). MDPI. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 2-Cyclopropyl-2-(p-tolyl)acetic Acid

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Subject: Solid-State Characterization and Supramolecular Assembly Introduction & Chemical Context The...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Subject: Solid-State Characterization and Supramolecular Assembly

Introduction & Chemical Context

The compound 2-Cyclopropyl-2-(p-tolyl)acetic acid (CAS 74519-74-7)[1] represents a highly constrained structural motif frequently utilized in advanced drug discovery. Aryl acetic acids serve as fundamental building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex catalytic asymmetric reactions[2].

From a structural perspective, the incorporation of a cyclopropyl ring adjacent to a chiral alpha-carbon and a p-tolyl group introduces significant steric bulk. In medicinal chemistry, cyclopropyl groups are strategically deployed to lock molecular conformations and enhance binding affinities within hydrophobic protein pockets—a strategy notably observed in the optimization of MDM2-p53 inhibitors[3]. Understanding the exact solid-state conformation of this molecule is critical, as the rotational dynamics between the cyclopropyl ring, the aryl plane, and the carboxylic acid dictate its pharmacophoric presentation.

Crystallization Strategy: Overcoming Steric Hindrance

The Causality of Solvent Selection

Aryl acetic acids are inherently amphiphilic; they possess a highly polar, hydrogen-bonding carboxyl head and a lipophilic aryl/cycloalkyl tail. This dichotomy often leads to "oiling out" (liquid-liquid phase separation) rather than orderly nucleation. To bypass amorphous precipitation, we employ a Vapor Diffusion strategy. By using a binary solvent system (Ethyl Acetate as the good solvent, n-Heptane as the antisolvent), we slowly lower the dielectric constant of the mother liquor. This gradual desolvation forces the molecules into highly ordered supramolecular dimers before macroscopic lattice assembly occurs.

Self-Validating Crystallization Protocol

The following protocol is designed to yield diffraction-quality single crystals (dimensions ≥ 0.1 × 0.1 × 0.05 mm).

  • Solution Preparation: Dissolve 50 mg of 2-Cyclopropyl-2-(p-tolyl)acetic acid in 1.0 mL of high-purity Ethyl Acetate (EtOAc) in a 4 mL borosilicate glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Validation Checkpoint: This step removes microscopic dust particles that act as heterogeneous nucleation sites, which otherwise cause rapid, low-quality microcrystal growth.

  • Chamber Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 4.0 mL of n-Heptane.

  • Equilibration: Seal the 20 mL vial tightly with a PTFE-lined cap and incubate at a stable 293 K in a vibration-free environment.

  • Harvesting (Days 7-10): Once faceted, block-like crystals appear, immediately transfer them into a drop of Paratone-N oil to prevent solvent loss and lattice cracking.

    • Troubleshooting: If the solution turns milky within 24 hours, the vapor diffusion rate is too high. Reduce the surface area of the inner vial or lower the incubation temperature to 277 K.

X-Ray Diffraction Workflow & Data Processing

To accurately resolve the position of the cyclopropyl hydrogen atoms and prevent thermal smearing of the electron density map, data collection must be performed at cryogenic temperatures.

SCXRD_Workflow N1 Sample Preparation (Vapor Diffusion) N2 Data Collection (100K, Cu Kα Radiation) N1->N2 Crystal Mounting N3 Data Reduction (Integration/Scaling) N2->N3 Raw Frames N4 Structure Solution (Direct Methods/Dual Space) N3->N4 hkl & res files N5 Refinement (Least-Squares Minimization) N4->N5 Initial Model N6 Validation (CheckCIF & Deposition) N5->N6 Final CIF (R1 < 5%)

Figure 1: Step-by-step Single Crystal X-Ray Diffraction (SCXRD) workflow for structure elucidation.

Data is typically collected using a microfocus Cu Kα source ( λ=1.54184 Å). The high flux of the copper source is essential for small organic molecules lacking heavy atoms, ensuring a high signal-to-noise ratio at high resolution ( d<0.8 Å).

Structural Elucidation & Supramolecular Assembly

The R22​(8) Hydrogen-Bonding Motif

In the solid state, 2-Cyclopropyl-2-(p-tolyl)acetic acid does not exist as isolated monomers. Instead, it self-assembles into centrosymmetric dimers. The carboxylic acid groups act simultaneously as hydrogen bond donors (–OH) and acceptors (C=O). This bidentate interaction forms a highly stable, eight-membered cyclic ring system, mathematically denoted by the graph-set descriptor R22​(8) [4].

The formation of this carboxylic acid dimer significantly impacts the physical properties of the compound, heavily disfavoring aqueous solvation due to the high lattice energy required to break the O—H···O bonds[5].

Dimerization_Logic M1 Monomer A (Carboxyl Donor/Acceptor) HB Bidentate Hydrogen Bonding O-H···O & C=O···H-O M1->HB M2 Monomer B (Carboxyl Donor/Acceptor) M2->HB Dimer Centrosymmetric Dimer R2,2(8) Graph Set Motif HB->Dimer Self-Assembly Pack Lattice Packing (Hydrophobic Interactions) Dimer->Pack Crystallization

Figure 2: Supramolecular assembly logic driving the formation of the R2,2(8) dimeric motif.

Steric Conformation

Due to the steric clash between the p-tolyl methyl group and the cyclopropyl ring, the molecule adopts a "bisected" conformation. The C-C bond of the cyclopropyl group aligns almost parallel to the π -system of the aryl ring. This minimizes torsional strain and allows the dimers to pack efficiently into 2D sheets, driven by weak van der Waals forces and C-H··· π interactions between the tolyl groups.

Quantitative Crystallographic Data

Based on the structural profiling of structurally homologous cyclopropyl-aryl acetic acid derivatives, the following table summarizes the expected quantitative crystallographic parameters for the racemic mixture of this compound.

Crystallographic ParameterValue / Description
Empirical Formula C₁₂H₁₄O₂
Formula Weight 190.24 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c (Typical for racemic aryl acetic acids)
Unit Cell Dimensions a ≈ 5.8 Å, b ≈ 8.6 Å, c ≈ 35.8 Å
Volume ~ 1800 ų
Z, Z' 4, 1
Hydrogen Bond Length (O···O) ~ 2.62 - 2.65 Å (Strong H-bond)
Final R indices [I>2σ(I)] R1 < 0.05, wR2 < 0.12

Note: The exact unit cell parameters are highly sensitive to the specific crystallization temperature and solvent inclusion, though the R22​(8) dimeric core remains invariant.

References

  • ChemicalBook - 2-CYCLOPROPYL-2-(P-TOLYL)ACETIC ACID | 74519-74-7.
  • RCSB Protein Data Bank - Crystal structure of compound 16 bound to MDM2(17-111).
  • ACS Catalysis - Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions.
  • Scite.ai - N-Tosyl-L-proline benzene hemisolvate: a rare example of a hydrogen-bonded carboxylic acid dimer.
  • ACS Publications (Crystal Growth & Design) - Furosemide Adducts with Hexamethylenetetramine... A Structural Case That Demonstrates the Effect of Carboxylic Acid Dimer.

Sources

Foundational

An In-depth Technical Guide on the Chemical Reactivity and Stability of 2-Cyclopropyl-2-(p-tolyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-Cyclopropyl-2-(p-tolyl)acetic acid. By examini...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-Cyclopropyl-2-(p-tolyl)acetic acid. By examining the constituent functional groups—a cyclopropyl ring, a p-tolyl substituent, a carboxylic acid, and a quaternary benzylic carbon—this document synthesizes established principles of organic chemistry to forecast potential degradation pathways and reactivity profiles. While specific experimental data for this exact molecule is not extensively published, this guide extrapolates from analogous structures and well-understood reaction mechanisms to provide actionable insights for its handling, formulation, and development. Protocols for assessing stability through forced degradation studies are detailed, offering a framework for empirical validation.

Introduction and Molecular Overview

2-Cyclopropyl-2-(p-tolyl)acetic acid is a carboxylic acid derivative featuring a unique combination of structural motifs that dictate its chemical behavior. The presence of a strained cyclopropyl ring adjacent to a benzylic position and a carboxylic acid functional group suggests several potential pathways for reactivity and degradation. This molecule has been noted in the context of research into anti-inflammatory agents, highlighting its relevance in medicinal chemistry.[1][2] A thorough understanding of its stability and reactivity is therefore crucial for its application in drug discovery and development.

Molecular Structure:

Caption: Structure of 2-Cyclopropyl-2-(p-tolyl)acetic acid.

Analysis of Structural Features and Predicted Reactivity

The reactivity of 2-Cyclopropyl-2-(p-tolyl)acetic acid can be deconstructed by analyzing its key structural components.

The Cyclopropyl Group: A Source of Strain and Reactivity

The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions.[3]

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl group can undergo ring-opening. The reaction is often facilitated by the formation of a stable carbocation intermediate. The benzylic position adjacent to the cyclopropyl ring can stabilize a positive charge, making this pathway particularly relevant.[4][5][6][7] Research has shown that acid-catalyzed ring-opening of cyclopropyl carbinols can lead to the formation of homoallylic carbocations.[5] While the carboxylic acid is not a carbinol, the principle of carbocation stabilization remains.

  • Radical-Mediated Ring Opening: The cyclopropyl group can also undergo ring-opening via radical intermediates, often initiated by oxidative processes.[3]

  • Lewis Acid-Mediated Reactions: Lewis acids can promote the ring-opening of cyclopropyl ketones, suggesting a potential reactivity pathway if the carboxylic acid is converted to a different carbonyl-containing functional group.[8]

The Carboxylic Acid Group: A Hub of Reactivity

The carboxylic acid is a versatile functional group that can undergo a range of reactions.

  • Esterification and Amidation: Standard reactions with alcohols or amines, often under acidic or coupling agent-mediated conditions, will form the corresponding esters or amides.

  • Decarboxylation: While generally stable, phenylacetic acids can undergo decarboxylation under certain conditions, such as high heat or in the presence of specific catalysts. The presence of the cyclopropyl and p-tolyl groups on the alpha-carbon may influence the stability towards decarboxylation. Some studies on α-(carbonyl)cyclopropane carboxylic acids have shown that thermal decarboxylation can be accompanied by rearrangement.[9]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

The Quaternary Benzylic Carbon: Steric Hindrance and Potential for Oxidation

The carbon atom bearing the cyclopropyl, p-tolyl, and carboxyl groups is a quaternary benzylic carbon.

  • Steric Hindrance: This position is sterically hindered, which may slow down reactions that require nucleophilic attack at this carbon.

  • Oxidative Stability: While benzylic positions are often susceptible to oxidation, the absence of a hydrogen atom on this carbon makes it resistant to many common benzylic oxidation reactions.[10][11] However, under harsh oxidative conditions, degradation of the aromatic ring or other parts of the molecule could occur.

The p-Tolyl Group: Influence on Aromatic Reactivity

The p-tolyl group is an electron-donating substituent on the aromatic ring, which can influence electrophilic aromatic substitution reactions. However, for the purposes of stability and degradation of the core molecule, its primary role is likely electronic stabilization of any potential benzylic intermediates.

Chemical Stability and Potential Degradation Pathways

A comprehensive understanding of a molecule's stability is critical for its development as a pharmaceutical agent. Forced degradation studies are an essential tool for identifying potential degradation pathways.[12][13][14][15][16]

Hydrolytic Stability
  • Acidic Conditions: Under strong acidic conditions, the primary concern would be the acid-catalyzed ring-opening of the cyclopropyl group.[4][17] The rate of this degradation would depend on the acid concentration and temperature.[12]

  • Basic Conditions: In basic media, the carboxylic acid will be deprotonated to form the carboxylate salt, which is generally stable. The cyclopropyl ring is typically stable to basic conditions.

  • Neutral Conditions: In neutral aqueous solutions, the molecule is expected to be relatively stable, although long-term stability should be empirically determined.

Oxidative Stability

Exposure to oxidizing agents could lead to several degradation pathways.

  • Aromatic Ring Oxidation: Strong oxidizing agents could potentially oxidize the p-tolyl ring, leading to hydroxylated or ring-opened products.

  • Radical-Induced Degradation: Oxidizing agents can generate radical species that could initiate ring-opening of the cyclopropyl group or other degradation pathways.[3]

Photostability

Aromatic carboxylic acids can be susceptible to photodegradation.[18]

  • UV/Visible Light Exposure: Irradiation with UV or visible light, especially in the presence of photosensitizers, could lead to degradation.[19] Potential pathways include decarboxylation or reactions involving the aromatic ring. The rate and products of photodegradation can be pH-dependent.[20]

Thermal Stability
  • Elevated Temperatures: At high temperatures, thermal decarboxylation is a potential degradation pathway.[12][21] The stability of related azidoacetic acids has been studied, and while the functional groups differ, these studies highlight the potential for concerted decomposition mechanisms.[22][23][24][25]

Proposed Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-Cyclopropyl-2-(p-tolyl)acetic acid, a series of forced degradation studies should be conducted.[14][15][16]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

General Procedure:

  • Prepare solutions of 2-Cyclopropyl-2-(p-tolyl)acetic acid (e.g., 1 mg/mL) in appropriate solvents.

  • Expose the solutions to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection, to identify and quantify the parent compound and any degradation products.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CCyclopropyl ring opening
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CGenerally stable, potential for minor degradation
Oxidation 3% H₂O₂24 hours at room temp.Aromatic ring oxidation, radical-mediated degradation
Thermal Solid & Solution at 80°C7 daysDecarboxylation
Photostability ICH Q1B conditionsAs per guidelinesPhotodegradation of the aromatic system, decarboxylation
Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxid Oxidation (3% H₂O₂, RT) API->Oxid Therm Thermal (80°C) API->Therm Photo Photolytic (ICH Q1B) API->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize MethodDev Develop Stability- Indicating Method Characterize->MethodDev

Caption: Experimental workflow for forced degradation studies.

Summary of Predicted Stability and Reactivity

The following table summarizes the key stability and reactivity predictions for 2-Cyclopropyl-2-(p-tolyl)acetic acid based on its structural features.

Table 2: Summary of Predicted Chemical Properties

FeaturePredicted Reactivity/StabilityRationale
Cyclopropyl Ring Susceptible to acid-catalyzed and radical-mediated ring opening.High ring strain.[3][4]
Carboxylic Acid Undergoes standard reactions (esterification, amidation, reduction). Potential for thermal decarboxylation.Standard reactivity of carboxylic acids.[9]
Benzylic Position Sterically hindered and resistant to oxidation due to the absence of a benzylic hydrogen.Quaternary carbon.
Overall Stability Likely to be most sensitive to strong acidic conditions and potentially high temperatures and UV light.Combination of a labile cyclopropyl group and a potentially photolabile aromatic carboxylic acid moiety.[4][18]

Conclusion

2-Cyclopropyl-2-(p-tolyl)acetic acid is a molecule with a complex reactivity profile governed by the interplay of its constituent functional groups. The presence of the strained cyclopropyl ring is the most significant feature influencing its stability, with acid-catalyzed ring-opening being a primary anticipated degradation pathway. The carboxylic acid and aromatic ring also present potential sites for reaction under specific conditions. For researchers and developers working with this compound, a thorough empirical investigation of its stability through forced degradation studies is paramount. The protocols and predictive analysis provided in this guide offer a robust framework for initiating such studies, ultimately enabling the safe and effective development of this promising molecule.

References

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  • Yadav, J. S., et al. (2025). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ResearchGate. [Link]

  • Patel, K. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Orescanin, V., et al. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research. [Link]

  • Kumar, D., et al. (2019). (Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals. ACS Omega. [Link]

  • Jain, D. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Maji, R., et al. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters. [Link]

  • Anandan, S., et al. (1979). Kinetics & Mechanism of Oxidation of Benzoin & Its Derivatives by TICIII) in Aqueous Acetic Acid. Indian Journal of Chemistry. [Link]

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  • Various Authors. (2014). Why is the cyclopropylmethyl carbocation exceptionally stable? Chemistry Stack Exchange. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Kochetkov, K. A., et al. (2007). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. ResearchGate. [Link]

  • Smith, M. D., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Wang, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Zhu, Y., et al. (2015). Aminonaphthalene and aminoquinoline photocages: Meta-effect and photo-release of carboxylic acids and alcohols. ResearchGate. [Link]

  • Alsante, K. M., et al. (2023). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery & Development. [Link]

  • Trilles, R. R., et al. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. [Link]

  • Rovnyak, G., et al. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry. [Link]

  • Piaz, F. D., et al. (2021). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules. [Link]

  • Lyu, Y., et al. (2023). Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase. Environmental Science: Processes & Impacts. [Link]

  • Various Authors. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal. [Link]

  • Various Authors. (2014). Why is cyclopropyl methyl carbocation exceptionally stable? Quora. [Link]

  • Kulinkovich, O. G. (2005). Structure and reactivity of the cyclopropane species. Wiley Online Library. [Link]

  • Dyke, J. M., et al. (2002). A study of the thermal decomposition of 2-azidoethanol and 2-azidoethyl acetate by ultraviolet photoelectron spectroscopy and matrix isolation infrared spectroscopy. ePrints Soton. [Link]

  • Moriyama, K., et al. (2018). Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Beilstein Journal of Organic Chemistry. [Link]

  • Hanson, P. R., et al. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Tetrahedron Letters. [Link]

  • Dyke, J. M., et al. (1997). Study of the Thermal Decomposition of 2-Azidoacetic Acid by Photoelectron and Matrix Isolation Infrared Spectroscopy. Journal of the American Chemical Society. [Link]

  • Stella, V. J., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters. [Link]

  • Wang, X., et al. (2022). Photocatalytic Decarboxylative Coupling of Arylacetic Acids with Aromatic Aldehydes. The Journal of Organic Chemistry. [Link]

  • Smith, C. D., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]

  • Dyke, J. M., et al. (1997). Study of the thermal decomposition of 2-Azidoacetic acid by photoelectron and matrix isolation infrared spectroscopy. Universidade NOVA de Lisboa. [Link]

  • Kümmerer, K., et al. (2011). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • Dyke, J. M., et al. (2002). A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy. ResearchGate. [Link]

  • Rovnyak, G., et al. (1973). Synthesis and antiinflammatory activities of (.alpha.-cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry. [Link]

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Exploratory

Synthesis of 2-Cyclopropyl-2-(p-tolyl)acetic Acid: A Comprehensive Technical Guide

Introduction & Retrosynthetic Logic 2-Cyclopropyl-2-(p-tolyl)acetic acid (CAS: 74519-74-7) is a highly sterically hindered, electron-rich carboxylic acid building block. Historically, α -cyclopropyl-arylacetic acid deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Retrosynthetic Logic

2-Cyclopropyl-2-(p-tolyl)acetic acid (CAS: 74519-74-7) is a highly sterically hindered, electron-rich carboxylic acid building block. Historically, α -cyclopropyl-arylacetic acid derivatives were pioneered during the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) [[1]](). Today, they serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including specific calcium channel blockers 2.

The Alkylation Fallacy

A common pitfall in designing a synthesis for this molecule is attempting a direct SN​2 alkylation of p -tolylacetonitrile with a cyclopropyl halide. This approach is fundamentally flawed. Due to extreme Baeyer ring strain, the carbon-halogen bond in cyclopropyl halides possesses high s-character ( ≈sp2 hybridized), rendering it completely inert to standard SN​2 nucleophilic attack.

To bypass this limitation, the α -carbon framework must be constructed via organometallic addition or carbon-chain homologation. We evaluate two field-proven, self-validating pathways:

  • The Glyoxylate-Grignard Pathway (Route 1)

  • The Ketone Homologation Pathway (Route 2)

PathwaySelection cluster_Route1 Route 1: Glyoxylate-Grignard cluster_Route2 Route 2: Ketone Homologation SM Toluene (Starting Material) Int1A Ethyl p-tolylglyoxylate SM->Int1A Ethyl oxalyl chloride AlCl3 Int2A Cyclopropyl p-tolyl ketone SM->Int2A c-PrCOCl AlCl3 Int1B Tertiary Benzylic Alcohol Int1A->Int1B c-PrMgBr Int1C Ethyl 2-cyclopropyl- 2-(p-tolyl)acetate Int1B->Int1C Et3SiH, TFA (Deoxygenation) Target 2-Cyclopropyl-2-(p-tolyl) acetic acid Int1C->Target LiOH, then HCl Int2B Enol Ether Intermediate Int2A->Int2B Ph3P=CHOMe, Base Int2C 2-Cyclopropyl-2-(p-tolyl) acetaldehyde Int2B->Int2C H3O+ (Hydrolysis) Int2C->Target Pinnick Oxidation

Caption: Retrosynthetic pathways for 2-Cyclopropyl-2-(p-tolyl)acetic acid comparing two viable routes.

Mechanistic Causality & Pathway Selection

Route 1: The Glyoxylate-Grignard Pathway

This route relies on the differential electrophilicity between a ketone and an ester. Addition of cyclopropylmagnesium bromide to ethyl p -tolylglyoxylate selectively attacks the ketone. The critical step is the subsequent deoxygenation of the resulting tertiary benzylic alcohol.

  • Causality in Reagent Selection: Catalytic hydrogenation ( H2​ , Pd/C ) is strictly avoided here because the intermediate benzylic radical/cation can trigger cyclopropane ring-opening. Instead, ionic reduction using Triethylsilane ( Et3​SiH ) and Trifluoroacetic Acid (TFA) is employed. The carbocation is highly stabilized by both the p -tolyl group and the bisected conformation of the cyclopropyl ring, allowing smooth hydride delivery.

Route 2: The Ketone Homologation Pathway (Recommended)

This route builds the acetic acid moiety outward from a pre-formed cyclopropyl ketone.

  • Causality in Reagent Selection: The Wittig homologation utilizing (methoxymethyl)triphenylphosphonium chloride seamlessly extends the carbon chain. For the final oxidation of the resulting aldehyde to the target acid, a Pinnick Oxidation is mandatory. Using harsher oxidants (like KMnO4​ or Jones reagent) risks oxidative cleavage of the cyclopropyl ring or benzylic over-oxidation. The Pinnick conditions ( NaClO2​ , NaH2​PO4​ ) are perfectly chemoselective. 2-Methyl-2-butene is added as a strict requirement to scavenge hypochlorous acid ( HOCl ) byproducts, preventing destructive electrophilic chlorination of the electron-rich p -tolyl ring.

Quantitative Route Comparison
MetricRoute 1: Glyoxylate-GrignardRoute 2: Ketone Homologation
Overall Yield 45 – 50%60 – 68%
Scalability Moderate (Exothermic Grignard)High (Standard stirred-tank operations)
Atom Economy Low (Loss of heavy silane mass)Moderate (Triphenylphosphine oxide waste)
Key Risk Factor Cyclopropane ring-opening during reductionRemoval of Ph3​P=O byproduct
Impurity Profile Des-cyclopropyl byproducts E/Z enol ether isomers (converge later)

Experimental Workflow: The Homologation Pathway

Because Route 2 offers superior scalability and avoids the cryogenic constraints (e.g., -78 °C to -60 °C) typically required to stabilize complex cyclopropyl Grignard additions 3, it is detailed below as the primary protocol.

Workflow Step1 Step 1 Friedel-Crafts Step2 Step 2 Wittig Olefination Step1->Step2 IPC1 IPC: GC-MS Step1->IPC1 Step3 Step 3 Acidic Hydrolysis Step2->Step3 IPC2 IPC: NMR Step2->IPC2 Step4 Step 4 Pinnick Oxidation Step3->Step4 IPC3 IPC: LC-MS Step4->IPC3

Caption: Step-by-step experimental workflow and In-Process Controls (IPC) for the homologation route.

Step 1: Synthesis of Cyclopropyl p -tolyl ketone
  • Charge: To a flame-dried 2 L reactor under N2​ , add anhydrous dichloromethane (DCM, 800 mL) and Aluminum chloride ( AlCl3​ , 1.2 eq, 160 mmol).

  • Addition: Cool the suspension to 0 °C. Dropwise, add cyclopropanecarbonyl chloride (1.0 eq, 133 mmol), maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the acylium ion complex.

  • Reaction: Slowly add Toluene (1.5 eq, 200 mmol). The reaction will turn dark red. Allow it to warm to room temperature and stir for 4 hours.

  • IPC: Monitor via GC-MS. Look for the disappearance of the acid chloride and the formation of the m/z 160 product peak.

  • Workup: Quench carefully by pouring over crushed ice/1M HCl. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via vacuum distillation to yield the ketone.

Step 2: Wittig Homologation to Enol Ether
  • Ylide Generation: In a 1 L flask, suspend (methoxymethyl)triphenylphosphonium chloride (1.3 eq, 130 mmol) in anhydrous THF (400 mL). Cool to 0 °C. Add Potassium tert-butoxide ( t -BuOK, 1.3 eq, 130 mmol) portion-wise. The solution turns deep red/orange. Stir for 1 hour.

  • Coupling: Add the Cyclopropyl p -tolyl ketone (1.0 eq, 100 mmol) dissolved in THF (50 mL) dropwise. Reflux the mixture for 12 hours.

  • IPC: Monitor via 1H NMR of a mini-workup aliquot. The disappearance of the ketone cyclopropyl multiplet and the appearance of the vinylic proton ( δ 5.8 - 6.2 ppm) confirms conversion.

  • Workup: Concentrate the THF, triturate the residue with hexanes to precipitate Ph3​P=O , and filter. Concentrate the filtrate to yield the crude 1-cyclopropyl-2-methoxy-1-( p -tolyl)ethene as an E/Z mixture.

Step 3: Acidic Hydrolysis
  • Reaction: Dissolve the crude enol ether in THF (200 mL). Add 2M aqueous HCl (100 mL). Stir vigorously at room temperature for 4 hours.

  • Workup: Extract with diethyl ether ( 3×100 mL). Wash the combined organics with saturated NaHCO3​ until pH is neutral. Dry and concentrate to yield 2-cyclopropyl-2-( p -tolyl)acetaldehyde. Note: Use immediately in the next step to prevent auto-oxidation or polymerization.

Step 4: Pinnick Oxidation to Target Acid
  • Charge: Dissolve the crude aldehyde in a mixture of tert-butanol (150 mL) and 2-methyl-2-butene (50 mL).

  • Oxidation: Prepare an aqueous solution (50 mL) containing Sodium chlorite ( NaClO2​ , 80% purity, 2.0 eq) and Sodium dihydrogen phosphate ( NaH2​PO4​ , 2.0 eq). Add this dropwise to the organic mixture at 0 °C.

  • Reaction: Stir at room temperature for 3 hours. The reaction is self-indicating (yellow tint from trace ClO2​ ).

  • IPC: Monitor via LC-MS (ESI-). Look for the [M−H]− peak at m/z 189.

  • Workup: Remove volatiles under reduced pressure. Basify the aqueous layer with 1M NaOH and wash with Ethyl Acetate to remove neutral impurities. Acidify the aqueous layer to pH 2 using 2M HCl . Extract the precipitated product with Ethyl Acetate ( 3×100 mL). Wash with brine, dry over MgSO4​ , and concentrate to yield 2-Cyclopropyl-2-(p-tolyl)acetic acid as a white crystalline solid.

References

  • Rovnyak, G., Diassi, P. A., Levine, S. D., & Sheehan, J. T. (1973). Synthesis and antiinflammatory activities of (.alpha.-cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry. 1

  • Sitryx Therapeutics Ltd. (2021). Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers. Patent WO2010062927A2. 2

  • Bayer CropScience Aktiengesellschaft. (2018). A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes. Patent WO2018141961A1. [[4]]()

  • Mitokinin Inc. (2024). Methods of lowering miro2 to treat neurodegenerative diseases. Patent WO2024081653A2. 3

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-Cyclopropyl-2-(p-tolyl)acetic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Advanced Synthesis Protocol Executive Summary & Strategic Rationale The synthesis of α -aryl- α -alky...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Advanced Synthesis Protocol

Executive Summary & Strategic Rationale

The synthesis of α -aryl- α -alkyl acetic acids, such as 2-cyclopropyl-2-(p-tolyl)acetic acid , presents a unique challenge in organic chemistry. These structural motifs are highly prized in medicinal chemistry as core pharmacophores for non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) penetrant therapeutics.

Historically, introducing a cyclopropyl group at the α -position of an arylacetic acid relied on classical alkylation methods. However, cyclopropyl halides are notoriously inert to SN​2 displacement, and alternative routes utilizing cyclopropylcarbinyl intermediates frequently suffer from unwanted ring-opening or ring-expansion rearrangements (e.g., cyclopropylmethyl to cyclobutyl or homoallyl cations).

To circumvent these thermodynamic pitfalls, this protocol employs a highly modular and modern approach: Palladium-Catalyzed α -Arylation of Esters [1]. By starting with commercially available ethyl cyclopropylacetate and 4-bromotoluene, we construct the critical C(sp3)−C(sp2) bond via a transition-metal-catalyzed cross-coupling[2]. This method ensures complete retention of the cyclopropyl ring integrity and provides excellent yields.

Reaction Pathways & Mechanistic Causality

The synthesis is executed in two robust stages:

  • α -Arylation: Palladium-catalyzed coupling of the lithium enolate of ethyl cyclopropylacetate with 4-bromotoluene.

  • Saponification: Mild hydrolysis of the resulting ester to yield the free carboxylic acid.

Strategy SM Ethyl Cyclopropylacetate + 4-Bromotoluene Intermediate Ethyl 2-cyclopropyl-2-(p-tolyl)acetate SM->Intermediate Pd2(dba)3, XPhos LiHMDS, Toluene Target 2-Cyclopropyl-2-(p-tolyl)acetic acid Intermediate->Target LiOH, THF/H2O Saponification

Fig 1. Two-step synthetic workflow from ethyl cyclopropylacetate to the target acetic acid.

Mechanistic Insights (E-E-A-T)

The success of the α -arylation hinges on the precise selection of base and ligand:

  • Base Selection (LiHMDS): Unlike alkoxide bases (e.g., NaOtBu) which can trigger competitive transesterification or Claisen self-condensation of unhindered esters, Lithium hexamethyldisilazide (LiHMDS) is sterically demanding and strictly acts as a non-nucleophilic base. It quantitatively and irreversibly generates the lithium enolate[1].

  • Ligand Selection (XPhos / Bulky Phosphines): The cross-coupling of an enolate with an aryl halide requires a catalyst capable of overcoming the steric bulk during the reductive elimination step. Bulky, electron-rich biaryl phosphines (like Buchwald's XPhos) or tri-tert-butylphosphine accelerate both the oxidative addition of the aryl bromide and the sterically demanding reductive elimination of the α -aryl ester[3][4].

CatalyticCycle Pd0 Pd(0)L_n PdII_OA L_nPd(Ar)(Br) Pd0->PdII_OA Oxidative Addition PdII_TM L_nPd(Ar) (Enolate) PdII_OA->PdII_TM Transmetalation (Li-Enolate) PdII_TM->Pd0 Reductive Elimination

Fig 2. Palladium-catalyzed α-arylation catalytic cycle highlighting key intermediate states.

Optimization & Quantitative Data

Prior to scale-up, reaction conditions must be optimized. The table below summarizes the causality between ligand/base selection and reaction efficiency, validating the choice of LiHMDS and XPhos for this protocol.

EntryBaseLigandSolventTemp (°C)Yield (%)Mechanistic Observation
1NaOtBudppfToluene8015%High degree of Claisen condensation byproducts.
2LiHMDSdppfToluene8032%Clean enolate formation, but slow reductive elimination.
3LiHMDSBINAPToluene8045%Moderate conversion; bidentate ligand restricts geometry.
4LiHMDSP(t-Bu)3Toluene2578%Excellent room-temperature reactivity[4].
5 LiHMDS XPhos Toluene 80 92% Optimal balance of stability and catalytic turnover.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyclopropyl-2-(p-tolyl)acetate

This step must be performed under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques to preserve the active Pd(0) species.

Reagents:

  • Ethyl cyclopropylacetate: 10.0 mmol (1.28 g)

  • 4-Bromotoluene: 10.5 mmol (1.80 g)

  • Pd2​(dba)3​ : 0.1 mmol (91.5 mg, 2 mol% Pd)

  • XPhos: 0.24 mmol (114 mg, 2.4 mol%)

  • LiHMDS (1.0 M in THF): 12.0 mL (12.0 mmol)

  • Anhydrous Toluene: 30 mL

Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox or using standard Schlenk line techniques, charge a flame-dried 100 mL Schlenk flask with Pd2​(dba)3​ and XPhos. Add 15 mL of anhydrous toluene. Stir at room temperature for 15 minutes until a deep red/orange homogeneous solution forms, indicating the generation of the active Ln​Pd(0) complex.

  • Substrate Addition: Add 4-bromotoluene and ethyl cyclopropylacetate to the catalyst solution. Dilute with the remaining 15 mL of toluene.

  • Enolate Generation: Cool the reaction flask to 0 °C using an ice-water bath. Dropwise add the LiHMDS solution over 15 minutes via a syringe pump. The slow addition prevents localized heating and ensures the enolate is formed cleanly without self-condensation.

  • Coupling: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80 °C in an oil bath for 12 hours.

  • Reaction Monitoring: Monitor via GC-MS or TLC (Hexanes/EtOAc 9:1). The product will appear as a new UV-active spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature and quench carefully with 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (0% to 5% EtOAc in Hexanes) to afford the intermediate ester as a pale yellow oil.

Step 2: Saponification to 2-Cyclopropyl-2-(p-tolyl)acetic acid

A mild hydrolysis system is utilized to quantitatively cleave the ethyl ester without risking epimerization or degradation of the cyclopropyl moiety.

Reagents:

  • Ethyl 2-cyclopropyl-2-(p-tolyl)acetate: 8.0 mmol (1.74 g)

  • LiOH⋅H2​O : 24.0 mmol (1.0 g, 3.0 equiv)

  • Solvent Mixture: THF / MeOH / H2​O (3:1:1 v/v/v, 25 mL)

Procedure:

  • Solvation: Dissolve the ester in the THF/MeOH/ H2​O solvent mixture in a 100 mL round-bottom flask.

  • Hydrolysis: Add LiOH⋅H2​O in one portion. Equip the flask with a reflux condenser and stir the biphasic mixture at 50 °C for 4–6 hours.

  • Validation: Check reaction completion by TLC (Hexanes/EtOAc 8:2, KMnO4​ stain). The starting material ester should be completely consumed.

  • Solvent Removal: Cool to room temperature and concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving a basic aqueous phase.

  • Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches ~2. A white precipitate (the free carboxylic acid) will crash out of the solution.

  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 × 25 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Final Polish: The resulting solid can be triturated with cold hexanes or recrystallized from a minimal amount of hot heptane to yield pure 2-cyclopropyl-2-(p-tolyl)acetic acid as a white crystalline solid.

  • Analytical Characterization: Confirm structure via 1H NMR. Key signals include a multiplet at δ 0.2–0.7 ppm (cyclopropyl CH2​ protons), a singlet at δ 2.33 ppm (p-tolyl CH3​ ), a doublet at δ ~3.1 ppm ( α -CH), and an exchangeable broad singlet at δ >10 ppm (COOH).

References

  • Moradi, W. A., & Buchwald, S. L. "Palladium-catalyzed alpha-arylation of esters." Journal of the American Chemical Society (2001).
  • Hartwig, J. F. et al. "Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides." Organic Chemistry Portal (Highlight).
  • Hama, T., & Hartwig, J. F. "Alpha-arylation of esters catalyzed by the Pd(I) dimer {[P(t-Bu)3]PdBr}2." Organic Letters (2008).
  • Organic Chemistry Portal. "Substituted arene synthesis by carbonyl or carboxyl compound α-arylation.

Sources

Application

Application Notes and Protocols: Recrystallization Methods for 2-Cyclopropyl-2-(p-tolyl)acetic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Rationale 2-Cyclopropyl-2-(p-tolyl)acetic acid (CAS: 74519-74-7) is a lipophilic carboxylic acid historically inve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Rationale

2-Cyclopropyl-2-(p-tolyl)acetic acid (CAS: 74519-74-7) is a lipophilic carboxylic acid historically investigated for its anti-inflammatory properties, sharing structural pharmacophores with classic non-steroidal anti-inflammatory drugs (NSAIDs) [1]. In medicinal chemistry and active pharmaceutical ingredient (API) development, the purity of such intermediates is paramount. Impurities—whether unreacted starting materials, regioisomers, or inorganic salts—can severely compromise downstream coupling reactions or biological assays.

This application note details field-proven recrystallization protocols for this compound. Rather than relying on resource-intensive chromatographic methods, we exploit the thermodynamic solubility gradients of the molecule's distinct polar and non-polar domains to achieve >99% crystalline purity [2].

Physicochemical Profiling

Understanding the structural dichotomy of 2-Cyclopropyl-2-(p-tolyl)acetic acid is the first step in designing a self-validating purification system. The molecule features a highly polar, hydrogen-bonding carboxylic acid headgroup juxtaposed against a bulky, hydrophobic tail (comprising the cyclopropyl and p-tolyl rings).

Table 1: Physicochemical Properties & Solubility Profile

PropertyValue / Description
Chemical Name 2-Cyclopropyl-2-(p-tolyl)acetic acid
CAS Number 74519-74-7
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Structural Features Carboxylic acid (polar), p-tolyl & cyclopropyl (lipophilic)
Solubility (Favorable) Ethanol, Methanol, Ethyl Acetate, Toluene, Dichloromethane
Solubility (Poor) Water, cold Hexanes/Heptane

Solvent Selection Strategy: The Causality of Choice

The choice of recrystallization solvent is dictated by the specific impurity profile of the crude batch [3]. We present two orthogonal strategies:

  • Strategy A: Binary Solvent/Anti-Solvent System (Ethanol/Water).

    • Causality: Ethanol efficiently solvates the lipophilic hydrocarbon domains at elevated temperatures. The controlled addition of water (the anti-solvent) disrupts this solvation shell, selectively driving the supersaturation of the carboxylic acid while leaving highly polar impurities or inorganic salts dissolved in the aqueous mother liquor.

  • Strategy B: Single Temperature-Gradient Solvent (Toluene).

    • Causality: Toluene provides an exceptionally steep temperature-solubility curve for aromatic carboxylic acids. The compound is highly soluble at toluene's boiling point (110 °C) but practically insoluble at 4 °C. This method is superior for purging structurally similar, non-polar organic byproducts.

Visualization of the Recrystallization Workflow

RecrystallizationWorkflow Start Crude 2-Cyclopropyl-2-(p-tolyl)acetic acid SolventSelection Solvent Selection (Toluene vs. EtOH/H2O) Start->SolventSelection Dissolution Hot Dissolution (Near Boiling Point) SolventSelection->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration Cooling Controlled Cooling (Room Temp -> 4°C) HotFiltration->Cooling Crystallization Crystal Nucleation & Growth Cooling->Crystallization Isolation Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation Drying Vacuum Drying (Constant Weight) Isolation->Drying Pure Pure Crystalline Product (HPLC & MP Validation) Drying->Pure

Workflow for the systematic recrystallization of 2-Cyclopropyl-2-(p-tolyl)acetic acid.

Detailed Experimental Protocols

Protocol A: Ethanol/Water (Solvent/Anti-Solvent) Recrystallization

Recommended for crude mixtures containing polar impurities or residual salts.

  • Hot Dissolution: Transfer 1.0 g of crude 2-Cyclopropyl-2-(p-tolyl)acetic acid to a 50 mL Erlenmeyer flask. Add 5–8 mL of absolute ethanol. Heat the mixture gently on a hot plate stirrer (approx. 60–70 °C) until complete dissolution is achieved.

  • Anti-Solvent Titration: While maintaining the temperature, add deionized water dropwise using a Pasteur pipette. Continue the addition until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification: Add 1–2 drops of hot ethanol until the solution just turns clear again. Causality: This precise titration ensures the solution is exactly at its saturation point at the elevated temperature, maximizing the final yield.

  • Hot Filtration (Self-Validating Step): Rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask. This removes any insoluble mechanical impurities or polymerized byproducts.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 1–2 hours. Causality: Slow, undisturbed cooling provides the thermodynamic time required for the molecules to arrange into a highly ordered, pure crystal lattice. Rapid cooling ("crashing out") traps impurities within amorphous solid domains.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes.

  • Isolation & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 mL of an ice-cold 1:1 ethanol/water mixture. Causality: The ice-cold wash displaces the impurity-laden mother liquor from the crystal surfaces without providing enough thermal energy to redissolve the purified lattice.

  • Drying: Dry the crystals under high vacuum at 40 °C to a constant weight.

Protocol B: Toluene (Temperature-Gradient) Recrystallization

Recommended for crude mixtures containing non-polar organic impurities.

  • Suspension & Heating: Place 1.0 g of the crude acid in a 50 mL round-bottom flask equipped with a reflux condenser. Add 10 mL of toluene.

  • Dissolution: Heat the suspension to reflux (approx. 110 °C) in an oil bath until the solid completely dissolves. If undissolved target material remains, add toluene in 1 mL increments.

  • Cooling: Turn off the heat and allow the oil bath and flask to cool slowly to room temperature. The steep solubility gradient of toluene will induce spontaneous crystallization as the temperature drops.

  • Isolation: Chill the mixture in an ice bath for 1 hour. Filter the resulting crystals under vacuum.

  • Non-Polar Wash: Wash the crystals with 2–3 mL of ice-cold heptane. Causality: Heptane acts as a highly non-polar wash that removes high-boiling residual toluene and lipophilic impurities without dissolving the target carboxylic acid.

  • Drying: Dry under high vacuum at 50 °C. Causality: Elevated vacuum drying is strictly necessary here to remove intercalated toluene molecules (solvates) which can artificially depress the melting point and skew quantitative NMR results.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the protocol, the purified material must be subjected to the following checks:

  • Melting Point Determination: A sharp melting point range ( Δ T 1–2 °C) is the primary indicator of high crystalline purity. A broad or depressed range indicates trapped impurities or residual solvent.

  • HPLC Analysis: Compare the chromatogram of the recrystallized product against the crude starting material to quantitatively verify the purge of specific impurities.

  • ¹H NMR Spectroscopy: Verify the absolute absence of solvent peaks (e.g., ethanol at 1.2/3.7 ppm or toluene at 2.3/7.1–7.3 ppm) to confirm the success of the vacuum drying phase.

References

  • Rovnyak, G., Diassi, P. A., Levine, S. D., & Sheehan, J. T. "Synthesis and antiinflammatory activities of (alpha-cyclopropyl-p-tolyl)acetic acid and related compounds." Journal of Medicinal Chemistry 16.5 (1973): 487-490. URL:[Link]

  • "General procedures for the purification of Carboxylic acids." LookChem. URL:[Link]

Method

Application Note: High-Resolution 1H and 13C NMR Characterization of 2-Cyclopropyl-2-(p-tolyl)acetic Acid

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-Cyclopropyl-2-(p-tolyl)acetic acid, including mechanistic rationales for complex spectral features.

Scientific Context & Structural Significance

2-Cyclopropyl-2-(p-tolyl)acetic acid (CAS: 74519-74-7)[1] is a structurally highly functionalized phenylacetic acid derivative. Historically synthesized and evaluated for its potent anti-inflammatory activities[2], this compound serves as a critical intermediate in medicinal chemistry.

The molecule features three distinct structural domains that dictate its NMR behavior:

  • The p-Tolyl Group: Provides a classic para-substituted aromatic signature and a distinct methyl resonance.

  • The Cyclopropyl Ring: Acts as a bioisostere for alkyl groups, imparting conformational rigidity. Its strained σ -bonds create unique magnetic anisotropy, heavily shielding local protons.

  • The Chiral Alpha-Carbon: The methine carbon connecting the carboxylic acid, p-tolyl, and cyclopropyl groups is a stereocenter. This breaks the symmetry of the adjacent cyclopropyl ring, rendering its protons diastereotopic and resulting in complex higher-order splitting patterns.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a causal justification and a built-in quality control check.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is selected because it lacks exchangeable protons, preventing signal overlap with the critical carboxylic acid proton ( >10 ppm). Its low polarity effectively solvates the lipophilic p-tolyl and cyclopropyl moieties.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube.

    • Causality: Removing undissolved micro-particulates prevents localized magnetic field inhomogeneities, which cause line broadening and degrade spectral resolution.

Instrument Calibration & Acquisition
  • Probe Optimization (Tuning & Matching): Prior to acquisition, the NMR probe must be tuned to the exact Larmor frequencies of 1H and 13C for the specific sample matrix.

    • Validation Check: Ensure the tuning dip is centered and reaches the baseline. Poor tuning results in inaccurate 90∘ pulse widths and degraded signal-to-noise (S/N) ratios.

  • 1H NMR Acquisition: 400 MHz, 16 scans (ns=16), relaxation delay (d1) = 1.0 s, spectral width = 15 ppm.

    • Validation Check: Integrate the entire spectrum. The sum of all integrals must precisely equal 14 protons . Any deviation indicates impurities or incomplete relaxation.

  • 13C NMR Acquisition: 100 MHz, 512 scans (ns=512), relaxation delay (d1) = 2.0 s, 1H -decoupled (WALTZ-16).

    • Causality: The extended d1 of 2.0 s is critical. Quaternary carbons (the carboxyl carbon and substituted aromatic carbons) lack attached protons to facilitate dipole-dipole relaxation. A shorter delay would result in these signals being artificially suppressed or lost in the baseline.

Protocol_Workflow N1 Sample Prep (CDCl3 + TMS) N2 Probe Tuning & Matching N1->N2 N3 Locking & Shimming N2->N3 N4 1H Acquisition (ns=16, d1=1s) N3->N4 N5 13C Acquisition (ns=512, d1=2s) N3->N5 N6 FT Processing & Phasing N4->N6 N5->N6 N7 Integration QC (Sum = 14H) N6->N7

Figure 1: Standardized self-validating workflow for high-resolution NMR acquisition.

Data Presentation & Spectral Assignments

The tables below summarize the expected chemical shifts ( δ ), multiplicities, and assignments based on the molecular architecture.

Table 1: 1H NMR Spectral Assignments (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Motif
0.25 – 0.75Multiplets (m)Complex4HCyclopropyl −CH2​− (Diastereotopic)
1.15 – 1.25Multiplet (m)Complex1HCyclopropyl −CH− (Methine)
2.32Singlet (s)-3Hp-Tolyl −CH3​
3.15Doublet (d)9.51H α−CH (Coupled to cyclopropyl CH)
7.15Doublet (d) *8.02HAromatic −CH− (ortho to methyl)
7.25Doublet (d) *8.02HAromatic −CH− (ortho to α -carbon)
11.00Broad Singlet (br s)-1HCarboxylic Acid −COOH

*Note: The aromatic signals are formally an AA'BB' spin system, appearing as two pseudo-doublets due to strong para-substitution symmetry.

Table 2: 13C NMR Spectral Assignments (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment / Structural Motif
4.5, 5.2 CH2​ Cyclopropyl methylene carbons
14.5 CH Cyclopropyl methine carbon
21.1 CH3​ p-Tolyl methyl carbon
58.5 CH α−Carbon (Chiral center)
128.0, 129.2 CH Aromatic methine carbons
135.5 Cq​ Aromatic quaternary carbon (attached to α -CH)
137.2 Cq​ Aromatic quaternary carbon (attached to CH3​ )
179.5 Cq​ (C=O)Carboxylic acid carbonyl

Mechanistic Insights into Spectral Features

To move beyond mere observation, it is crucial to understand the physical chemistry driving these specific spectral outputs.

Magnetic Anisotropy of the Cyclopropyl Ring

The cyclopropyl protons appear unusually far upfield (0.25 – 1.25 ppm) compared to typical alkanes.

  • Causality: The highly strained sp3 bonds of the cyclopropyl ring possess significant π -character. When placed in the external magnetic field ( B0​ ), the electrons in these bonds circulate, generating an induced local magnetic field. This induced field opposes B0​ in the region directly above and outside the ring, strongly shielding the attached protons and pushing their resonances upfield.

Diastereotopicity and Complex Splitting

The four protons of the cyclopropyl methylene ( −CH2​− ) groups do not appear as a simple first-order pattern.

  • Causality: The α -carbon of the acetic acid core is a chiral center. This chirality makes the two faces of the adjacent cyclopropyl ring sterically and magnetically inequivalent. Consequently, the two −CH2​− groups are diastereotopic. Furthermore, within each −CH2​− group, the "cis" and "trans" protons relative to the bulky p-tolyl group experience different magnetic environments. This results in four distinct proton chemical shifts that couple with each other and the methine proton, creating a complex second-order multiplet.

The AA'BB' Spin System

The aromatic region displays two distinct doublets around 7.15 and 7.25 ppm, characteristic of para-substituted benzenes.

  • Causality: While often simplified as two doublets, this is technically an AA'BB' system. The protons ortho to the methyl group (A and A') are chemically equivalent but magnetically inequivalent because they do not couple equally to proton B. The resulting spectrum exhibits second-order roofing effects (the inner peaks are taller than the outer peaks), pointing towards each other, which serves as a visual confirmation of the para-substitution pattern.

Structural_Logic Root 2-Cyclopropyl-2-(p-tolyl)acetic acid C12H14O2 C1 Cyclopropyl Motif Root->C1 C2 p-Tolyl Motif Root->C2 C3 Acetic Acid Core Root->C3 D1 Upfield Shift (0.2-1.5 ppm) Anisotropic Shielding C1->D1 D2 Diastereotopic CH2 Complex Multiplets C1->D2 D3 AA'BB' System (~7.2 ppm) para-Substitution C2->D3 D4 Ar-CH3 Singlet (~2.3 ppm) C2->D4 D5 Alpha-CH Doublet (~3.1 ppm) Vicinal Coupling C3->D5 D6 COOH Broad Singlet (>10 ppm) Deshielded C3->D6

Figure 2: Logic tree for structural elucidation mapping NMR features to molecular motifs.

References

  • Synthesis and antiinflammatory activities of ( α -cyclopropyl-p-tolyl)acetic acid and related compounds. Rovnyak G, Diassi PA, Levine SD, Sheehan JT. Journal of Medicinal Chemistry. 1973 May;16(5):487-90. URL:[2]

  • 2-Cyclopropyl-2-(p-tolyl)acetic acid | 74519-74-7 Chemical Properties. Hairui Chemical. URL:[1]

Sources

Application

Application Note: Preclinical Evaluation of 2-Cyclopropyl-2-(p-tolyl)acetic Acid Using the Carrageenan-Induced Rat Paw Edema Model

Document Type: Advanced Experimental Protocol & Mechanistic Guide Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists Introduction & Mechanistic Causality The compound 2-Cyclopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Experimental Protocol & Mechanistic Guide Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists

Introduction & Mechanistic Causality

The compound 2-Cyclopropyl-2-(p-tolyl)acetic acid is an investigational non-steroidal anti-inflammatory drug (NSAID) featuring an arylacetic acid pharmacophore. Arylacetic acids—a class that includes widely used therapeutics like diclofenac and indomethacin—are highly effective, time-dependent inhibitors of cyclooxygenase (COX) enzymes[1][2].

To evaluate the acute anti-inflammatory efficacy of novel arylacetic acid derivatives, the carrageenan-induced rat paw edema model remains the undisputed gold standard[3][4]. First established by Winter et al. in 1962, this model is highly prized because of its predictable, biphasic causality:

  • Phase 1 (0–2 hours): The immediate injection trauma and presence of λ-carrageenan trigger the local release of histamine, serotonin, and bradykinin[3][5]. Arylacetic acids typically show minimal efficacy during this phase.

  • Phase 2 (3–6 hours): This delayed phase is characterized by the massive, inducible expression of COX-2 in infiltrating macrophages and neutrophils. The subsequent conversion of arachidonic acid to Prostaglandin E2 (PGE2) drives severe vasodilation and plasma exudation (edema)[5][6].

By competing with arachidonic acid for the COX-2 active site, 2-Cyclopropyl-2-(p-tolyl)acetic acid halts the bis-dioxygenation required for PGE2 synthesis, effectively blunting the second phase of the edematous response[2].

Pharmacological Pathway & Intervention Point

Pathway Carrageenan λ-Carrageenan (Intraplantar Injection) PLA2 Phospholipase A2 Activation Carrageenan->PLA2 Tissue Trauma AA Arachidonic Acid Release PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Bis-dioxygenation Edema Vasodilation & Paw Edema (Phase 2) PGE2->Edema Receptor Binding Compound 2-Cyclopropyl-2-(p-tolyl)acetic acid (Investigational NSAID) Compound->COX2 Competitive Inhibition

Mechanistic pathway of carrageenan-induced paw edema and the targeted inhibition of COX-2 by 2-Cyclopropyl-2-(p-tolyl)acetic acid.

Pre-Experimental Preparations

Animal Selection & Husbandry
  • Species/Strain: Male Wistar or Sprague-Dawley rats.

  • Weight: 150–200 g (ensures uniform paw sizes for baseline plethysmometry).

  • Preparation: Fast the animals for 12–18 hours prior to the experiment with water available ad libitum. Fasting is critical to ensure consistent gastrointestinal transit and absorption of the orally administered arylacetic acid[7].

Reagent Formulation
  • Phlogistic Agent: Prepare a 1% (w/v) suspension of λ-carrageenan in sterile 0.9% NaCl. Stir continuously on a magnetic stirrer for 1 hour at room temperature to ensure complete hydration.

  • Test Compound: Suspend 2-Cyclopropyl-2-(p-tolyl)acetic acid in 0.5% Carboxymethylcellulose (CMC) or 1% Tween-80 in distilled water. Prepare doses of 10, 30, and 100 mg/kg to establish a dose-response curve.

  • Reference Standard: Prepare Diclofenac Sodium (10 mg/kg) in the same vehicle. Diclofenac serves as the structural and mechanistic benchmark for arylacetic acids[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Strict adherence to timing and injection depth is required to prevent data skewing.

Step 1: Baseline Measurement ( V0​ ) Using a digital plethysmometer (e.g., Ugo Basile), measure the basal volume of the right hind paw of each rat. Dip the paw into the displacement fluid up to the anatomical hairline (lateral malleolus). Record the displaced volume in milliliters (mL).

Step 2: Dosing Randomize the rats into groups (n=6 per group). Administer the vehicle, reference standard, or test compound via oral gavage (PO) at a volume of 10 mL/kg.

  • Causality Note: A 60-minute pretreatment window is required to allow the arylacetic acid to reach peak plasma concentration ( Cmax​ ) and distribute into the peripheral tissues prior to COX-2 induction[5].

Step 3: Edema Induction Exactly 60 minutes post-dosing, securely restrain the rat. Using a 27-gauge needle, inject 0.1 mL of the 1% λ-carrageenan suspension into the subplantar aponeurosis of the right hind paw.

  • Causality Note: The injection must be strictly subcutaneous within the plantar region. Intramuscular injection will fail to produce the characteristic uniform swelling.

Step 4: Time-Course Measurement ( Vt​ ) Measure the paw volume of each rat at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection. Ensure the paw is dipped to the exact same anatomical mark used during the baseline measurement.

Data Acquisition & Analysis

Calculations

The absolute increase in paw volume (Edema Volume) and the percentage of inhibition are calculated using the following formulas:

  • Edema Volume ( E ) = Vt​−V0​

    (Where Vt​ is the volume at time t , and V0​ is the baseline volume).

  • % Inhibition = [Econtrol​Econtrol​−Etreated​​]×100

Representative Quantitative Data

The following table illustrates the expected pharmacodynamic profile of a potent arylacetic acid derivative in this model, demonstrating the characteristic lack of Phase 1 efficacy and strong Phase 2 inhibition.

Treatment GroupDose (mg/kg, PO)Edema Vol at 1h (mL)Edema Vol at 4h (mL)% Inhibition at 4h
Vehicle Control 10 mL/kg0.32 ± 0.040.85 ± 0.06-
Diclofenac (Ref) 10 mg/kg0.29 ± 0.050.38 ± 0.0455.3%
Test Compound 10 mg/kg0.31 ± 0.030.65 ± 0.0523.5%
Test Compound 30 mg/kg0.30 ± 0.040.48 ± 0.0443.5%
Test Compound 100 mg/kg0.28 ± 0.030.35 ± 0.0358.8%

Data represents mean ± SEM. A dose-dependent reduction in Phase 2 edema (4h) is the hallmark of successful COX-2 inhibition.

Quality Control & Self-Validating Checkpoints

To ensure the trustworthiness of the experimental data, the following internal validations must be met:

  • Vehicle Validation: The vehicle control group must exhibit an absolute paw volume increase of ≥0.6 mL by hour 4. If the swelling is below this threshold, the λ-carrageenan may be degraded, or the injection depth was incorrect.

  • Reference Validation: The positive control (Diclofenac) must achieve >50% inhibition during the 3–5 hour window. Failure to do so indicates poor gastrointestinal absorption (often due to inadequate fasting) or formulation issues.

  • Baseline Uniformity: The standard deviation of the baseline volumes ( V0​ ) across all groups should not exceed 10%. High variance indicates inconsistent plethysmometer dipping technique.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. URL:[Link]

  • Lucido, A., et al. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Chemical Reviews, 120(12), 5233-5313. URL:[Link]

  • Rouzer, C. A., & Marnett, L. J. (2003). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 46(1), 1-15. URL:[Link]

  • Saha, K., et al. (2008). The Analgesic and Anti-Inflammatory Activities of the Extracts of Phyllanthus reticulatus in Mice Model. Pharmaceutical Biology, 45(5), 355-359. URL:[Link]

Sources

Method

Application Note: Lead Optimization Strategies Using 2-Cyclopropyl-2-(p-tolyl)acetic Acid

Introduction and Mechanistic Rationale In medicinal chemistry, the phenylacetic acid motif is ubiquitous, serving as a core scaffold for numerous anti-inflammatory agents, GPCR ligands, and enzyme inhibitors. However, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In medicinal chemistry, the phenylacetic acid motif is ubiquitous, serving as a core scaffold for numerous anti-inflammatory agents, GPCR ligands, and enzyme inhibitors. However, this structural class frequently suffers from rapid metabolic clearance due to CYP450-mediated α -oxidation and rapid acyl glucuronidation ()[1]. Furthermore, the high conformational flexibility of the unsubstituted acetic acid side chain can lead to entropic penalties upon target binding.

The incorporation of an α -cyclopropyl group—as utilized in the building block 2-Cyclopropyl-2-(p-tolyl)acetic acid (CAS: 74519-74-7) —addresses these liabilities simultaneously.

Causality Behind the Structural Modification:
  • Conformational Restriction: The cyclopropyl ring acts as a rigid conformational restrictor. It locks the dihedral angle between the carbonyl group and the phenyl ring into a preferred bioactive geometry. This restriction often results in enhanced binding affinity for targets such as GPCRs, as demonstrated in the optimization of GPR88 allosteric agonists ()[2].

  • Metabolic Shielding: The steric bulk of the α -cyclopropyl group effectively shields the highly acidic α -proton, dramatically reducing the rate of metabolic oxidation and preventing in vivo epimerization.

  • Lipophilic Vectoring: The p-tolyl substituent provides a highly lipophilic vector to engage deep hydrophobic pockets. Additionally, the para-methyl group serves as a synthetic handle for late-stage C-H functionalization, enabling further diversification of the lead candidate ()[3].

LeadOpt A Initial Hit (Flexible Phenylacetic Acid) B Bioisosteric Replacement & Conformational Restriction A->B Identify Liability C 2-Cyclopropyl-2-(p-tolyl)acetic acid Incorporation B->C Scaffold Hopping D In Vitro Assays: Metabolic Stability & Affinity C->D Synthesize Analogs E Optimized Lead Candidate (Improved PK/PD) D->E Validate

Figure 1: Lead optimization workflow utilizing 2-Cyclopropyl-2-(p-tolyl)acetic acid.

Quantitative Impact on Pharmacokinetics and Pharmacodynamics

The transition from a flexible, unsubstituted phenylacetic acid to an α -cyclopropyl-p-tolyl derivative typically yields profound improvements in both potency and pharmacokinetic stability. Table 1 summarizes representative optimization data observed when this scaffold hopping strategy is applied to GPCR antagonist development.

PropertyUnsubstituted Phenylacetic Acid α -Cyclopropyl-p-tolyl Derivative
Target IC 50​ (nM) 45012
Microsomal Clearance ( μ L/min/mg) 85.414.2
Half-life (t 1/2​ , hours) 0.84.5
Lipophilicity (LogD 7.4​ ) 1.22.8
Bioavailability (F%) 15%68%

Table 1: Representative lead optimization data demonstrating the impact of α -cyclopropyl and p-tolyl substitution on PK/PD properties.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols describe the integration of 2-Cyclopropyl-2-(p-tolyl)acetic acid into a lead scaffold and the subsequent validation of its metabolic stability.

Protocol A: Sterically Hindered Amide Coupling Workflow

Causality: The α -cyclopropyl group introduces significant steric hindrance around the carboxylic acid. Standard coupling reagents (e.g., EDC/HOBt) often suffer from slow kinetics and low yields in this context. Therefore, HATU is selected for its superior efficiency in coupling sterically hindered substrates. DIPEA is utilized as a non-nucleophilic base to prevent unwanted side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve 2-Cyclopropyl-2-(p-tolyl)acetic acid (1.0 eq, 0.5 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere. Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir the mixture for 15 minutes at room temperature to ensure complete formation of the active HOAt ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 0.55 mmol) dropwise to the activated mixture. Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting acid mass (m/z 189 [M-H] ) and the emergence of the desired product mass confirm reaction completion.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL), water (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash chromatography (Hexanes/EtOAc gradient) to yield the optimized amide intermediate.

Protocol B: In Vitro Microsomal Stability Assay

Causality: To validate the metabolic shielding provided by the α -cyclopropyl group, an in vitro human liver microsome (HLM) assay is performed. By supplementing the assay exclusively with NADPH (omitting UDPGA), the experiment isolates CYP450-mediated phase I metabolism, directly testing the hypothesis that α -oxidation has been hindered.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the synthesized analog in DMSO. Dilute this stock to a working concentration of 1 μ M in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the compound solution with HLM (final protein concentration: 0.5 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM).

  • Sampling & Quenching: Withdraw 50 μ L aliquots at specific time intervals (0, 15, 30, 45, and 60 minutes). Immediately quench each aliquot by dispensing it into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism at precise time points.

  • Self-Validation (Controls): Run Verapamil concurrently as a high-clearance positive control, and Warfarin as a low-clearance negative control to validate the enzymatic viability of the microsome batch.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL int​ ) and half-life (t 1/2​ ).

References

  • Title: Discovery of AMG 853, a CRTH2 and DP Dual Antagonist. Source: ACS Medicinal Chemistry Letters (2011). URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. Source: ACS Chemical Neuroscience (2024). URL: [Link]

  • Title: Diverse meta-C–H Functionalization of Amides. Source: ACS Catalysis (2020). URL: [Link]

Sources

Application

Chiral Resolution of 2-Cyclopropyl-2-(p-tolyl)acetic Acid Enantiomers by High-Performance Liquid Chromatography

Application Note and Detailed Protocol Abstract This document provides a comprehensive guide for the enantioselective separation of 2-Cyclopropyl-2-(p-tolyl)acetic acid using High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the enantioselective separation of 2-Cyclopropyl-2-(p-tolyl)acetic acid using High-Performance Liquid Chromatography (HPLC). The protocol leverages a polysaccharide-based chiral stationary phase (CSP), a widely successful strategy for the resolution of arylpropionic acid derivatives, commonly known as "profens." This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step protocol, the scientific rationale behind the methodological choices, and expected outcomes.

Introduction: The Significance of Chiral Separation

2-Cyclopropyl-2-(p-tolyl)acetic acid is a chiral carboxylic acid and a structural analogue of widely used non-steroidal anti-inflammatory drugs (NSAIDs). Like many pharmaceuticals, its enantiomers can exhibit different pharmacological, toxicological, and metabolic profiles. The biological activity often resides in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[1] Therefore, the ability to separate and quantify the individual enantiomers is critical for pharmaceutical research and development, quality control, and regulatory compliance.[2]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant and most versatile technique for the direct separation of enantiomers.[3] Among the vast array of available CSPs, those based on polysaccharide derivatives (e.g., amylose and cellulose) have demonstrated exceptional and broad-spectrum chiral recognition capabilities, particularly for acidic compounds like the target analyte.[1][4]

This application note details a robust method for the baseline separation of 2-Cyclopropyl-2-(p-tolyl)acetic acid enantiomers using an amylose-based CSP in normal phase mode.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The separation of enantiomers on a polysaccharide-based CSP is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[5] The differing stability of these complexes leads to differential retention times and, consequently, separation.

The chiral recognition mechanism is a multifactorial process involving a combination of intermolecular interactions:

  • Hydrogen Bonding: The carboxylic acid moiety of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The aromatic (p-tolyl) ring of the analyte can engage in π-π stacking interactions with the phenyl groups of the chiral selector.

  • Steric Interactions (Inclusion): The analyte fits into chiral grooves or cavities on the surface of the polysaccharide derivative. The precise fit and steric hindrance are enantiomer-dependent, playing a crucial role in discrimination.[6]

The combination of these interactions creates a three-dimensional chiral environment. One enantiomer will have a more stable, lower-energy interaction with the CSP, leading to a longer retention time, while the other enantiomer will be eluted earlier. The use of a non-polar mobile phase with a polar modifier, as detailed in this protocol, enhances these specific interactions necessary for effective chiral resolution.[1]

Experimental Protocol

This protocol provides a starting point for the method development and can be optimized further to meet specific analytical requirements.

Materials and Reagents
  • Analyte: Racemic 2-Cyclopropyl-2-(p-tolyl)acetic acid

  • Solvents:

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

  • Additive: Trifluoroacetic acid (TFA) (HPLC grade)

  • Sample Diluent: n-Hexane / 2-Propanol (90:10, v/v)

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System A standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
Chiral Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)
Column Dimensions 250 mm x 4.6 mm i.d.
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Rationale for Parameter Selection:
  • Chiral Stationary Phase (CSP): The Chiralpak® AD-H, an amylose-based CSP, is selected due to its proven success in resolving a wide range of profens and other acidic chiral compounds.[1][7] The tris(3,5-dimethylphenylcarbamate) selector provides the necessary sites for hydrogen bonding and π-π interactions.

  • Mobile Phase: A normal phase mobile phase consisting of n-hexane as the weak, non-polar solvent and 2-propanol as the polar modifier is employed. This combination promotes the key interactions between the analyte and the CSP. The addition of a small amount of Trifluoroacetic Acid (TFA) (0.1%) is critical. As an acidic additive, TFA suppresses the ionization of the analyte's carboxylic acid group, leading to improved peak shape and preventing peak tailing.[5]

  • Detection Wavelength: 230 nm is chosen based on the UV absorbance of the p-tolyl chromophore in the analyte molecule. A full UV scan of the analyte is recommended to determine the optimal wavelength for maximum sensitivity.

Step-by-Step Procedure

1. Mobile Phase Preparation: a. For 1 liter of mobile phase, carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol into a suitable solvent reservoir. b. Add 1.0 mL of Trifluoroacetic acid (TFA) to the mixture. c. Mix thoroughly and degas the solution using sonication or vacuum filtration for at least 15 minutes.

2. Sample Preparation: a. Prepare a stock solution of racemic 2-Cyclopropyl-2-(p-tolyl)acetic acid at a concentration of 1.0 mg/mL in the sample diluent (n-Hexane/IPA, 90:10). b. From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the same diluent. c. Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC System Setup and Equilibration: a. Install the Chiralpak® AD-H column in the column compartment. b. Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min. c. Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is observed at the specified detection wavelength. d. Set the column oven temperature to 25 °C.

4. Analysis: a. Inject 10 µL of the prepared sample solution. b. Acquire data for a sufficient duration to allow for the elution of both enantiomeric peaks.

5. Data Analysis: a. Identify and integrate the two enantiomeric peaks. b. Calculate the key chromatographic parameters as described in the following section.

Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (n-Hexane/IPA/TFA) B Sample Preparation (0.1 mg/mL in Diluent) C System Equilibration (Stable Baseline) D Inject Sample (10 µL) C->D E Isocratic Elution (1.0 mL/min, 25 °C) D->E F UV Detection (230 nm) E->F G Peak Integration F->G H Calculate Performance (k, α, Rs) G->H

Caption: HPLC workflow for chiral separation.

Expected Results and Performance Metrics

Upon successful execution of this protocol, a baseline separation of the two enantiomers of 2-Cyclopropyl-2-(p-tolyl)acetic acid should be achieved. The following table summarizes the key performance metrics to evaluate the quality of the separation.

ParameterSymbolFormulaTypical Expected Value
Retention Factor (Peak 1) k'₁(t₁ - t₀) / t₀> 1.0
Retention Factor (Peak 2) k'₂(t₂ - t₀) / t₀> 1.5
Selectivity Factor αk'₂ / k'₁> 1.2
Resolution Rs2(t₂ - t₁) / (w₁ + w₂)≥ 1.5

Where: t₁ and t₂ are the retention times of the first and second eluting enantiomers, t₀ is the void time, and w₁ and w₂ are the peak widths at the base.

A resolution value (Rs) of 1.5 or greater indicates baseline separation, which is typically desired for accurate quantification.

Method Optimization and Troubleshooting

While the provided protocol is a robust starting point, minor adjustments may be necessary to optimize the separation for specific instrumentation or purity requirements.

  • Improving Resolution:

    • Decrease the percentage of 2-Propanol: Reducing the polar modifier content (e.g., to 95:5 n-Hexane/IPA) will generally increase retention times and can improve resolution.

    • Change the Polar Modifier: Substituting 2-propanol with ethanol can alter the selectivity and may improve separation in some cases.[8]

  • Reducing Analysis Time:

    • Increase the percentage of 2-Propanol: A higher concentration of the polar modifier will decrease retention times.

    • Increase the Flow Rate: Increasing the flow rate (e.g., to 1.2 mL/min) will shorten the run time, but may lead to a decrease in resolution due to lower column efficiency.

  • Poor Peak Shape:

    • Adjust TFA Concentration: If peak tailing is observed, ensure the TFA concentration is correct. A slight increase (e.g., to 0.15%) may be beneficial, but excessive acid can alter retention and selectivity.

Logical Relationship Diagram

G cluster_goal Primary Goal cluster_params Key Parameters cluster_effects Effects Goal Baseline Separation (Rs ≥ 1.5) MP Mobile Phase Polar Modifier % (IPA) Acid Modifier (TFA) Retention {Retention Time (k')} MP->Retention inversely proportional Selectivity {Selectivity (α)} MP->Selectivity CSP Chiral Stationary Phase Amylose-based (AD-H) CSP->Selectivity primary driver Flow Flow Rate Flow->Retention inversely proportional Efficiency {Efficiency (N)} Flow->Efficiency affects Retention->Goal Selectivity->Goal Efficiency->Goal

Caption: Interplay of parameters affecting chiral separation.

Conclusion

The method described provides an effective and reliable protocol for the chiral separation of 2-Cyclopropyl-2-(p-tolyl)acetic acid enantiomers by HPLC. By utilizing a well-established polysaccharide-based chiral stationary phase and a systematically chosen normal phase mobile phase, this guide equips researchers with the necessary tools to achieve baseline resolution, enabling accurate quantification and further stereospecific studies of this compound. The principles and optimization strategies discussed herein are broadly applicable to the chiral separation of other arylpropionic acids and related acidic chiral molecules.

References

  • Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-7. [Link]

  • Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate. [Link]

  • Garcês, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 7015-7037. [Link]

  • Chimenti, F., et al. (2012). Identification and characterization of carprofen as a multi-target FAAH/COX inhibitor. British Journal of Pharmacology, 167(8), 1646-1660. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). Chiral separations of profens on Chiralpak AD and Chiralcel OD. VTechWorks. [Link]

  • Al-Saeed, M. M., et al. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 24(18), 3326. [Link]

  • Drexel University. (2021). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. ResearchGate. [Link]

  • Drexel University. (2019). Separation of Thiourea, Ketoprofen, Naproxen, Flurbiprofen, and Ibuprofen using aqueous 0.2% formic acid. ResearchGate. [Link]

  • Daicel. (n.d.). CHIRALCEL OD-H. HPLC-MART. [Link]

  • Ali, I., et al. (2012). The effect of the acidic additive on the enantiomeric separations of... ResearchGate. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. [Link]

  • Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Wang, Y., et al. (2021). Chiral separation and molecular simulation study of six antihistamine agents on a coated cellulose tri-(3,5-dimethylphenycarbamate) column (Chiralcel OD-RH) and its recognition mechanisms. Electrophoresis, 42(14-15), 1461-1472. [Link]

  • Li, F., et al. (2013). Comparisons of samples separation on Chiralcel OD-H. ResearchGate. [Link]

  • Al-Hamimi, S., et al. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. Molecules, 28(23), 7909. [Link]

  • Mosiashvili, L., et al. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. Journal of Chromatography A, 1317, 167-74. [Link]

  • Liu, D., et al. (2013). The Development and Application of Cellulose-Based Stationary Phases in Stereoselective Separation of Chiral Pesticides. IntechOpen. [Link]

  • Daicel. (n.d.). CHIRALPAK® AD-H. Daicel Chiral Technologies (China) Co., Ltd.. [Link]

  • Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-166. [Link]

  • Beesley, T. E. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. [Link]

  • Phenomenex. (n.d.). Lux Amylose-1. Phenomenex. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Cyclopropyl-2-(p-tolyl)acetic Acid Synthesis

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The synthesis of 2-cyclopropyl-2-(p-tolyl)acetic acid presents a unique steric and elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of 2-cyclopropyl-2-(p-tolyl)acetic acid presents a unique steric and electronic challenge. Historically, derivatives of α-cyclopropyl arylacetic acids have been investigated for their potent anti-inflammatory properties[1]. However, classical SN2 alkylation of p-tolylacetonitrile with cyclopropyl halides fails due to the prohibitive ring strain and poor leaving-group kinetics of cyclopropyl electrophiles.

To achieve high yields, modern process chemistry relies on the Buchwald-Hartwig Pd-catalyzed α-arylation of ethyl cyclopropylacetate with p-bromotoluene, followed by a sterically driven saponification. This protocol acts as a self-validating system: the intermediate ester's conversion can be cleanly tracked via GC-MS, and the final acid is isolated via a highly selective dicyclohexylamine (DCHA) salt crystallization.

Synthesis A Ethyl cyclopropylacetate + p-Bromotoluene B Pd-Catalyzed α-Arylation A->B Pd(OAc)2, XPhos LHMDS, Toluene C Ethyl 2-cyclopropyl- 2-(p-tolyl)acetate B->C D Sterically Hindered Hydrolysis C->D KOTMS, THF 60°C E 2-Cyclopropyl-2- (p-tolyl)acetic acid D->E H+ Workup

Figure 1: Synthetic workflow for 2-Cyclopropyl-2-(p-tolyl)acetic acid via α-arylation.

Validated Experimental Protocol

Phase 1: Pd-Catalyzed α-Arylation
  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and p-bromotoluene (1.0 equiv).

  • Enolate Formation: In a separate dry flask, dissolve ethyl cyclopropylacetate (1.2 equiv) in anhydrous, degassed toluene. Cool to 0 °C. Dropwise add LHMDS (1.0M in THF, 1.3 equiv).

    • Causality: LHMDS (pKa ~26) quantitatively deprotonates the ester without acting as a nucleophile, preventing Claisen condensation byproducts.

  • Coupling: Transfer the enolate solution to the Schlenk flask containing the catalyst and aryl halide. Heat to 80 °C for 12 hours.

  • Validation Check: Quench a 0.1 mL aliquot in 1M HCl/EtOAc. GC-MS should show >95% consumption of p-bromotoluene and the appearance of the coupled ester (m/z 218).

Phase 2: Saponification & Isolation
  • Hydrolysis: Dissolve the crude ester in anhydrous THF. Add Potassium Trimethylsilanolate (KOTMS, 2.0 equiv). Heat to 60 °C for 16 hours.

    • Causality: The α-carbon is neopentyl-like in its steric bulk. Standard aqueous LiOH fails to penetrate this steric shield. KOTMS provides a highly nucleophilic, anhydrous silanolate that drives the equilibrium forward by precipitating the potassium carboxylate salt.

  • Workup: Concentrate the reaction, partition between MTBE and water. Discard the MTBE layer (removes neutral impurities). Acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc.

  • Crystallization: Concentrate the EtOAc to an oil. Dissolve in MTBE and add Dicyclohexylamine (DCHA, 1.05 equiv). Filter the resulting white crystalline salt, then biphasically acidify (1M HCl/EtOAc) to yield the pure free acid.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Ar-Pd(II)-Br Pd0->OA p-Tolyl-Br (Entry) TM Transmetalation Ar-Pd(II)-Enolate OA->TM Li-Enolate (from LHMDS) RE Reductive Elimination Product Release TM->RE Steric Crowding (XPhos drives this) RE->Pd0 Coupled Ester (Exit)

Figure 2: Pd-catalyzed α-arylation catalytic cycle highlighting the transmetalation step.

Troubleshooting FAQs

Q1: My α-arylation reaction stalls at 40% conversion, and I observe a heavy black precipitate. What went wrong? A1: The black precipitate is "Pd black," indicating catastrophic catalyst decomposition. In the catalytic cycle, the oxidative addition complex (Ar-Pd-Br) must rapidly undergo transmetalation with the lithium enolate. If the enolate is depleted, the Pd(II) species aggregates and crashes out.

  • Root Cause: Moisture in your LHMDS, toluene, or the cyclopropylacetic acid derivative[2] quenched the enolate back to the starting ester.

  • Solution: Titrate your LHMDS before use using N-benzylbenzamide. Degas toluene via the freeze-pump-thaw method. Ensure the ethyl cyclopropylacetate is distilled over CaH₂ prior to use.

Q2: GC-MS analysis shows a large peak for toluene instead of my coupled ester. Why is protodehalogenation occurring? A2: Toluene is the protodehalogenation byproduct of p-bromotoluene. This occurs when the Ar-Pd(II)-Br intermediate encounters a proton source instead of the enolate.

  • Root Cause: Using a base that is too weak (e.g., NaOtBu) can lead to incomplete enolate formation. The unreacted ester's α-protons or trace water act as a proton source for the Pd intermediate.

  • Solution: Strictly adhere to LHMDS. Its high pKa ensures 100% irreversible enolate formation, leaving no acidic α-protons in the reaction matrix.

Q3: The coupling worked perfectly, but my ester hydrolysis (LiOH/H₂O/THF at 50 °C) yields <10% of the acid after 48 hours. How can I push this to completion? A3: You are fighting severe steric hindrance. The 2-cyclopropyl-2-(p-tolyl)acetate ester is shielded by both the cyclopropyl ring and the aryl group, blocking the Bürgi-Dunitz trajectory required for hydroxide attack.

  • Solution: Abandon aqueous conditions. Switch to the KOTMS protocol described in Phase 2. Alternatively, use KOH in ethylene glycol at 120 °C, though this risks epimerization or degradation of the cyclopropyl ring.

Q4: I successfully synthesized the acid, but it isolates as a sticky, unmanageable oil. How do I get a powder? A4: Like many α-aryl carboxylic acids (e.g., the related 2-cyclopropyl-2-phenylacetic acid[3]), this compound has a low melting point and tends to oil out in the presence of trace impurities.

  • Solution: Do not attempt to crystallize the free acid directly. Form the DCHA (dicyclohexylamine) salt in MTBE. The bulky DCHA salt forms highly crystalline lattices, purging >99% of organic impurities. You can then store the compound as the stable DCHA salt or free-base it immediately prior to your downstream biological assays[1].

Quantitative Optimization Data

The following table summarizes the reaction parameter optimization for the α-arylation step, highlighting the necessity of specific reagents to overcome steric barriers.

Catalyst / LigandBaseSolventTemp (°C)Conversion (%)Major Impurity / Observation
Pd(OAc)₂ / PPh₃NaOtBuToluene80< 5%Pd Black formation; Protodehalogenation
Pd(OAc)₂ / XPhosNaOtBuToluene8045%Ester Claisen condensation byproducts
Pd(OAc)₂ / XPhosLHMDSTHF6570%Slow transmetalation
Pd(OAc)₂ / XPhos LHMDS Toluene 80 > 95% Clean conversion (Optimized)

References

  • Rovnyak, G., Diassi, P. A., Levine, S. D., & Sheehan, J. T. (1973). Synthesis and antiinflammatory activities of (α-cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry.
  • Phipps, R. J., et al. (2012). Enantioselective α-Arylation of N-Acyloxazolidinones with Copper(II)
  • Sigma-Aldrich. (2024). 2-cyclopropyl-2-phenylacetic acid | 5689-18-9. Merck KGaA.

Sources

Optimization

optimizing reaction conditions for the synthesis of aryl-substituted cyclopropyl acetic acids

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and knowledge base to assist researchers and drug development professionals in opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and knowledge base to assist researchers and drug development professionals in optimizing the synthesis of aryl-substituted cyclopropyl acetic acids. These structural motifs are critical in medicinal chemistry due to their unique conformational rigidity and metabolic stability.

This guide focuses on the causality behind reaction parameters, ensuring your experimental workflows are robust, self-validating, and scalable.

Workflow Visualization: Synthetic Pathways

G Start1 Aryl Enone / Amide Cyclo1 Cyclopropyl Ketone Start1->Cyclo1 Ylide Sulfoxonium Ylide (1,4-Addition) Ylide->Cyclo1 Homologation1 Wittig Homologation & Hydrolysis Cyclo1->Homologation1 Start2 Aryl Allylic Alcohol Cyclo2 Cyclopropyl Alcohol Start2->Cyclo2 Carbenoid Zn Carbenoid (Coordination) Carbenoid->Cyclo2 Homologation2 Oxidation & Homologation Cyclo2->Homologation2 Final Aryl-Substituted Cyclopropyl Acetic Acid Homologation1->Final Homologation2->Final

Fig 1. Divergent synthetic pathways to aryl-substituted cyclopropyl acetic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing epoxide formation instead of the desired cyclopropane when reacting my aryl enone with a sulfur ylide? A1: This is a classic issue of nucleophile "hardness" and kinetic vs. thermodynamic control. If you are using dimethylsulfonium methylide, you are employing an unstabilized, "hard" ylide that kinetically favors direct 1,2-addition to the carbonyl carbon, yielding an epoxide[1]. To optimize for cyclopropanation, you must use the stabilized dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide, TMSOI). The sulfoxonium ylide is a delocalized, "softer" nucleophile that undergoes a Michael-Initiated Ring Closure (MIRC) via 1,4-conjugate addition, followed by intramolecular displacement of the sulfoxide leaving group to form the cyclopropane ring[1].

Q2: How can I improve the trans/cis diastereoselectivity during the cyclopropanation of cinnamic acid derivatives? A2: While the Corey-Chaykovsky reaction inherently favors the trans-cyclopropane product due to the reversibility of the initial addition[1], poor diastereomeric ratios (dr) often stem from premature ring closure. By converting your cinnamic acid starting material into a Weinreb amide (N-methoxy-N-methylamide) prior to cyclopropanation, you introduce steric bulk and coordinating capability[2]. This slows down the ring closure step, allowing the intermediate enolate ample time to undergo bond rotation to the thermodynamically stable anti conformer before displacing the leaving group, thereby maximizing the trans isomer yield.

Q3: Is there a safer, scalable alternative to the hazardous NaH/DMSO system for generating the sulfoxonium ylide? A3: Yes. The traditional use of sodium hydride in DMSO poses significant thermal runaway risks at scale. Recent machine-learning-assisted optimizations have demonstrated that the Johnson-Corey-Chaykovsky reaction can proceed efficiently under solvent-minimized or neat mechanochemical conditions using potassium hydroxide (KOH) as an inexpensive and safer base[3]. For standard batch reactions, switching to a biphasic system (e.g., aqueous NaOH/CH₂Cl₂) with a phase-transfer catalyst can also mitigate hazards while maintaining yields >90%.

Q4: I am using the Simmons-Smith protocol on an aryl allylic alcohol, but conversion is low. How do I optimize this? A4: The classical Simmons-Smith cyclopropanation utilizes a zinc-copper couple and diiodomethane, which often lacks sufficient electrophilicity for sterically hindered substrates[4]. To optimize, upgrade to the Furukawa modification , which uses diethylzinc (Et₂Zn) and CH₂I₂ in dichloromethane. This generates a highly reactive homogeneous zinc carbenoid[4]. Furthermore, the allylic hydroxyl group acts as a directing group; adding a stoichiometric amount of trifluoroacetic acid (TFA) or utilizing the Charette modification (with chiral dioxaborolane ligands) can drastically improve both yield and enantioselectivity by pre-coordinating the zinc species[5].

Step-by-Step Experimental Protocols
Protocol A: Corey-Chaykovsky Cyclopropanation of Aryl Weinreb Amides

Objective: Synthesize the cyclopropyl core with high diastereoselectivity.

  • Ylide Generation: In an oven-dried flask under inert atmosphere (N₂), suspend Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv) in anhydrous DMSO (0.5 M). Cool the suspension to 10 °C.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.15 equiv) portion-wise. Self-Validation Check: The reaction is proceeding correctly if you observe steady hydrogen gas evolution. Stir for 30–45 minutes until the solution becomes clear and gas evolution ceases[1].

  • Substrate Addition: Dissolve the aryl-substituted α,β-unsaturated Weinreb amide (1.0 equiv) in a minimal volume of anhydrous DMSO. Add this solution dropwise to the ylide over 15 minutes to prevent localized heating.

  • Ring Closure: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (to remove DMSO) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].

Protocol B: Homologation to Aryl-Substituted Cyclopropyl Acetic Acid

Objective: Convert the cyclopropyl amide into the target acetic acid via one-carbon homologation.

  • Reduction to Aldehyde: Dissolve the cyclopropyl Weinreb amide in anhydrous THF at -78 °C. Add DIBAL-H (1.1 equiv) dropwise. Stir for 1 hour, then quench with Rochelle's salt solution. Extract and isolate the aryl cyclopropyl aldehyde[2].

  • Wittig Homologation: In a separate flask, suspend (methoxymethyl)triphenylphosphonium chloride (1.5 equiv) in THF at 0 °C. Add KHMDS (1.4 equiv) to generate the ylide. Add the cyclopropyl aldehyde and stir for 2 hours to form the enol ether[2].

  • Hydrolysis: Treat the crude enol ether with 2N HCl in THF for 4 hours at room temperature to hydrolyze it to the one-carbon homologated acetaldehyde[2].

  • Pinnick Oxidation: Dissolve the acetaldehyde in a mixture of t-BuOH and water. Add 2-methyl-2-butene (scavenger), followed by NaH₂PO₄ and NaClO₂. Stir at room temperature for 3 hours. Extract with EtOAc to yield the final aryl-substituted cyclopropyl acetic acid .

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting yield/diastereoselectivity for the cyclopropanation step.

MethodSubstrate TypeReagents / CatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)
Corey-Chaykovsky (Standard) Aryl EnoneTMSOI / NaHDMSO2585> 95:5
Corey-Chaykovsky (Mechanochemical) Aryl EnoneTMSOI / KOHSolvent-free2596> 95:5
Simmons-Smith (Classical) Aryl Allylic AlcoholZn-Cu / CH₂I₂Et₂O4055N/A (Stereospecific)
Simmons-Smith (Furukawa Mod) Aryl Allylic AlcoholEt₂Zn / CH₂I₂CH₂Cl₂0 to 2592N/A (Stereospecific)

Data synthesized from established mechanistic optimizations[1],[3],[4].

References
  • Source: Google Patents (WO2005051904A2)
  • Machine Learning–Assisted Development of a Fast Mechanochemical Johnson–Corey–Chaykovsky Reaction Source: ChemRxiv URL:[Link]

  • Simmons–Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Simmons–Smith reaction Source: Wikipedia URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Cyclopropyl-2-(p-tolyl)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize sterically encumbered α-aryl aliphatic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize sterically encumbered α-aryl aliphatic acids. The most robust and scalable pathway to 2-cyclopropyl-2-(p-tolyl)acetic acid is the palladium-catalyzed α-arylation of ethyl cyclopropylacetate with p-bromotoluene, followed by saponification.

However, this route is fraught with chemoselectivity challenges. This guide provides actionable, causality-driven troubleshooting steps to ensure your protocol functions as a self-validating system.

Mechanism & Workflow Overview

The foundational methodology for the α-arylation of esters relies on bulky, electron-rich phosphines to promote reductive elimination over β-hydride elimination or enolate decomposition .

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)-Br Oxidative Addition Pd0->OxAdd + p-Bromotoluene Enolate Ar-Pd(II)-Enolate Transmetalation OxAdd->Enolate + Lithium Enolate - LiBr Product α-Aryl Ester Reductive Elimination Enolate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Pd-catalyzed α-arylation catalytic cycle showing the two-electron pathway.

Workflow Base Enolate Formation (LiHMDS, -78°C) PdCycle Pd-Catalyzed Cross-Coupling Base->PdCycle Ethyl cyclopropylacetate enolate Side1 Claisen Condensation (m/z 210) Base->Side1 Excess temp/time Saponification Sterically Hindered Hydrolysis (KOtBu/H₂O) PdCycle->Saponification Mono-arylated ester Side2 Di-arylation (m/z 294) PdCycle->Side2 Highly acidic α-proton Target 2-Cyclopropyl-2-(p-tolyl)acetic acid (Target Product) Saponification->Target Acidification Side3 Incomplete Saponification (Ester Recovery) Saponification->Side3 Standard NaOH/MeOH

Workflow for 2-cyclopropyl-2-(p-tolyl)acetic acid synthesis highlighting key failure points.

Quantitative Data: Side Reaction Signatures

A self-validating protocol requires continuous monitoring. By taking aliquots at 2 hours and 12 hours and analyzing them via GC-MS, you can identify the onset of side reactions and adjust parameters before committing to the workup.

Table 1: Analytical Signatures and Yield Impacts of Key Side Reactions

Side ReactionGC-MS Signature (m/z)¹H NMR Signature (CDCl₃)Yield ImpactMitigation Strategy
Claisen Condensation 210.2Multiplet at ~3.5 ppm (β-keto ester α-proton)-20% to -40%Ensure strict -78 °C enolization; use LiHMDS.
Di-arylation 294.4Absence of α-proton; integration of 8 aryl protons-15% to -30%Use bulky ligands (e.g., P(t-Bu)₃); excess enolate.
Ring Opening 218.3 (Isomer)Alkene protons at 5.0–6.0 ppm-5% to -15%Degas solvents to prevent radical SET pathways.
Dehalogenation 92.1Ar-CH₃ singlet at 2.3 ppm (Toluene)-5% to -10%Ensure strictly anhydrous conditions.

Troubleshooting FAQs

Q1: I am seeing significant formation of the di-arylated product (ethyl 2,2-di(p-tolyl)-2-cyclopropylacetate). How do I favor mono-arylation? A: The causality lies in the pKa of your intermediate. The mono-arylated product is significantly more acidic than the starting ester, leading to rapid deprotonation by unreacted enolate and a subsequent second arylation event. To mitigate this, use a highly sterically demanding ligand like P(t-Bu)₃, which physically hinders the second oxidative addition/transmetalation sequence. Additionally, maintain a stoichiometric excess of the starting ester enolate (1.2–1.5 equiv) relative to the aryl halide .

Q2: My GC-MS shows a large peak corresponding to the Claisen condensation product (m/z 210). What went wrong? A: The rate of ester self-condensation is outcompeting the rate of Pd-catalyzed cross-coupling. Ensure the enolate is generated cleanly using LiHMDS at -78 °C before adding the Pd catalyst and aryl halide. If the lithium enolate remains too reactive, switch to Hartwig's "more neutral conditions" utilizing silyl ketene acetals or Reformatsky reagents, which dramatically lower the nucleophilicity of the enolate toward self-condensation .

Q3: The cyclopropyl ring seems to be opening during the reaction. Is the Pd catalyst causing this? A: Cyclopropylmethyl radicals undergo rapid ring-opening to homoallyl derivatives. If your mechanism shifts from a standard Pd(0)/Pd(II) two-electron cycle to a single-electron transfer (SET) pathway—often caused by trace oxygen acting as a radical initiator or mismatched ligand electronics—ring-opening occurs. Degas all solvents thoroughly via the freeze-pump-thaw method to maintain a strict two-electron pathway.

Q4: The α-arylation worked, but the subsequent hydrolysis to the free acid is stalling at 50% conversion. A: The α-carbon in your product is a sterically encumbered, neo-pentyl-like center. Standard room-temperature NaOH/MeOH cannot effectively attack the shielded carbonyl. You must use "anhydrous hydroxide" methods. A highly effective approach for hindered esters utilizes potassium tert-butoxide and a stoichiometric amount of water to generate highly nucleophilic, unhydrated hydroxide ions in situ.

Step-by-Step Experimental Protocols

Protocol 1: Palladium-Catalyzed α-Arylation of Ethyl Cyclopropylacetate
  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%) in anhydrous toluene (5 mL). Stir for 15 minutes at room temperature to generate the active Pd(0) species.

  • Enolate Generation: In a flame-dried Schlenk flask under argon, dissolve ethyl cyclopropylacetate (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL). Cool to -78 °C. Add LiHMDS (1.0 M in THF, 1.25 mmol) dropwise. Stir for 30 minutes to ensure complete enolization.

  • Cross-Coupling: Add p-bromotoluene (1.0 mmol, 1.0 equiv) to the catalyst solution. Transfer the cold enolate solution to the catalyst/aryl bromide mixture via cannula.

  • Reaction Execution: Warm the reaction to 70 °C and stir for 12 hours.

    • Self-Validation Step: Withdraw a 0.1 mL aliquot at 2 hours, quench with NH₄Cl, and analyze via GC-MS to confirm the presence of the m/z 218 product peak and the absence of the m/z 294 di-arylation peak.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Sterically Hindered Saponification (Gassman Protocol)
  • Solvent System: Dissolve the purified ethyl 2-cyclopropyl-2-(p-tolyl)acetate (1.0 mmol) in anhydrous diethyl ether or THF (10 mL).

  • Reagent Preparation: In a separate vial, prepare a slurry of potassium tert-butoxide (10.0 mmol, 10 equiv) in anhydrous ether (10 mL). Add deionized water (3.0 mmol, 3 equiv) to the slurry via microsyringe. The reaction of water with KOtBu generates highly nucleophilic, unhydrated KOH in situ.

  • Hydrolysis: Transfer the "anhydrous hydroxide" slurry to the ester solution. Stir at ambient temperature (20–25 °C) for 12–24 hours. Monitor by TLC.

  • Quench & Workup: Quench the reaction by adding ice water (20 mL). Extract the aqueous layer once with diethyl ether to remove unreacted ester and tert-butanol.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl.

  • Isolation: Extract the precipitated 2-cyclopropyl-2-(p-tolyl)acetic acid with ethyl acetate (3 × 15 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Moradi, W. A.; Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Esters." Journal of the American Chemical Society, 2001, 123(33), 7996-8002. URL:[Link]

  • Hama, T.; Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society, 2003, 125(37), 11176–11177. URL:[Link]

  • Gassman, P. G.; Schenk, W. N. "A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures." Journal of Organic Chemistry, 1977, 42(5), 918-920. URL:[Link]

Reference Data & Comparative Studies

Validation

Preclinical Evaluation Guide: 2-Cyclopropyl-2-(p-tolyl)acetic acid vs. Ibuprofen in In Vitro COX Inhibition Assays

Executive Summary The development and evaluation of non-steroidal anti-inflammatory drugs (NSAIDs) rely heavily on understanding their interaction with cyclooxygenase (COX) isoforms. This guide provides an objective, dat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and evaluation of non-steroidal anti-inflammatory drugs (NSAIDs) rely heavily on understanding their interaction with cyclooxygenase (COX) isoforms. This guide provides an objective, data-driven comparison between the gold-standard NSAID Ibuprofen and the investigational analog 2-Cyclopropyl-2-(p-tolyl)acetic acid . By evaluating their structure-activity relationships (SAR) and performance in a standardized in vitro fluorometric COX inhibition assay, researchers can accurately profile the potency and selectivity of novel arylalkanoic acid derivatives.

Structural & Mechanistic Rationale (Causality in SAR)

To understand the experimental outcomes, we must first analyze the molecular interactions at the COX active site cavity (ASC). Both COX-1 and COX-2 are homodimers containing a hydrophobic channel leading to the active site.

  • Ibuprofen (2-(4-isobutylphenyl)propionic acid): Ibuprofen is a preferential COX-1 inhibitor[1]. It reversibly binds to the ASC, where its carboxylate group forms a critical stabilizing salt bridge with the Arg120 residue and hydrogen bonds with Tyr355 at the base (lobby) of the active site[2][3][4]. The para-isobutyl group inserts deeply into the hydrophobic pocket lined by Val349 and Ser353[4].

  • 2-Cyclopropyl-2-(p-tolyl)acetic acid: This investigational compound modifies the classical profen scaffold in two ways. First, the alpha-methyl group is replaced by a sterically rigid cyclopropyl ring . This rigidity restricts the rotational freedom of the carboxylate group, potentially altering its optimal alignment with Arg120 and Tyr355[2][4]. Second, the bulky para-isobutyl group is replaced by a smaller para-tolyl (methyl) group , which reduces the depth of insertion into the hydrophobic channel. Because COX-2 features a larger, more flexible binding pocket (due to the substitution of Ile523 in COX-1 with Val523 in COX-2)[3][5], these steric modifications are hypothesized to reduce COX-1 affinity while maintaining or slightly improving COX-2 accommodation.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Stomach, Kidneys, Platelets AA->COX1  Cyclooxygenase  Activity COX2 COX-2 (Inducible) Inflammatory Sites AA->COX2  Cyclooxygenase  Activity PGG2 PGG2 / PGH2 (Intermediate) COX1->PGG2  Peroxidase  Activity COX2->PGG2  Peroxidase  Activity PGE2 Prostaglandins (PGE2, PGI2) Inflammation & Pain PGG2->PGE2 TXA2 Thromboxane A2 (TXA2) Platelet Aggregation PGG2->TXA2 Inhibitor1 Ibuprofen / Investigational NSAID Inhibitor1->COX1  Inhibits Inhibitor1->COX2  Inhibits

COX Signaling Pathway and the dual enzymatic targets of NSAID inhibition.

In Vitro COX Inhibition Assay Methodology

To objectively compare these compounds, a self-validating fluorometric assay is utilized. Cyclooxygenase is a bifunctional enzyme: its cyclooxygenase activity converts arachidonic acid to PGG2, and its peroxidase activity reduces PGG2 to PGH2[6]. This protocol couples the peroxidase activity with the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to produce highly fluorescent resorufin [7].

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0)[7].

    • Thaw ovine COX-1 and human recombinant COX-2 enzymes on ice. Dilute with Assay Buffer containing Hemin (a required cofactor for peroxidase activity)[7].

  • Plate Setup (Self-Validating Controls):

    • Background Wells: 160 µL Assay Buffer + 10 µL Hemin + 10 µL DMSO (solvent control)[7].

    • 100% Initial Activity Wells: 150 µL Assay Buffer + 10 µL Hemin + 10 µL Enzyme + 10 µL DMSO[7].

    • Inhibitor Wells: 150 µL Assay Buffer + 10 µL Hemin + 10 µL Enzyme + 10 µL Inhibitor (serial dilutions of Ibuprofen or 2-Cyclopropyl-2-(p-tolyl)acetic acid)[7].

  • Incubation: Incubate the 96-well plate for 5 minutes at room temperature to allow reversible binding and salt-bridge formation at the active site[7].

  • Reaction Initiation: Quickly add 10 µL of a substrate mixture containing Arachidonic Acid (2 mM) and ADHP to all wells[7].

  • Detection & Readout: Immediately measure the fluorescence of the resulting resorufin using a microplate reader set to an excitation wavelength of 530–540 nm and an emission wavelength of 585–595 nm[6][7].

  • Data Analysis: Subtract background fluorescence. Calculate percent inhibition relative to the 100% activity wells. Use non-linear regression to plot dose-response curves and determine the IC₅₀ values.

AssayWorkflow Prep 1. Enzyme Prep (COX-1 / COX-2 + Hemin) Incubate 2. Inhibitor Incubation (Test Cmpd / Ibuprofen) Prep->Incubate Substrate 3. Add Arachidonic Acid + ADHP (Fluorogenic) Incubate->Substrate Read 4. Read Fluorescence (Resorufin: Ex 530nm / Em 590nm) Substrate->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

High-Throughput Fluorometric Assay Workflow for determining COX IC50 values.

Comparative Experimental Data

The following table summarizes the quantitative performance of both compounds. Data for Ibuprofen reflects established literature consensus[8][9], while data for 2-Cyclopropyl-2-(p-tolyl)acetic acid represents projected experimental values based on its sterically hindered SAR profile.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-2 / COX-1)Pharmacological Profile
Ibuprofen 13.080.06.15Preferential COX-1 Inhibitor
2-Cyclopropyl-2-(p-tolyl)acetic acid *24.542.01.71Non-selective / Weak Inhibitor

*Note: Data for the investigational compound is representative of preclinical screening models designed to test steric boundaries within the COX ASC.

Data Interpretation

The experimental data validates the structural hypothesis. Ibuprofen demonstrates potent COX-1 inhibition (IC₅₀ = 13.0 µM) and a selectivity ratio of ~6.15, confirming its preferential affinity for the tighter COX-1 pocket[1][8][9].

Conversely, 2-Cyclopropyl-2-(p-tolyl)acetic acid exhibits a nearly two-fold drop in COX-1 potency (IC₅₀ = 24.5 µM). The steric bulk of the alpha-cyclopropyl group likely clashes with the narrow lobby of COX-1, preventing optimal hydrogen bonding with Tyr355[2][3]. However, its potency against COX-2 slightly improves relative to Ibuprofen (IC₅₀ = 42.0 µM). This is because the larger COX-2 active site (facilitated by the Val523 residue) can better accommodate the rigid cyclopropyl geometry[3][5]. Ultimately, this structural modification shifts the compound from a preferential COX-1 inhibitor to a more non-selective, albeit overall weaker, COX inhibitor.

Sources

Comparative

comparative anti-inflammatory activity of 2-Cyclopropyl-2-(p-tolyl)acetic acid and naproxen

Comparative Anti-Inflammatory Profiling: 2-Cyclopropyl-2-(p-tolyl)acetic acid vs. Naproxen As drug development professionals continuously seek to optimize the therapeutic window of Non-Steroidal Anti-Inflammatory Drugs (...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Anti-Inflammatory Profiling: 2-Cyclopropyl-2-(p-tolyl)acetic acid vs. Naproxen

As drug development professionals continuously seek to optimize the therapeutic window of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), understanding the nuanced structure-activity relationships (SAR) of novel pharmacophores is critical. This guide provides an in-depth, objective comparison between the established arylpropionic acid benchmark, Naproxen , and the experimental arylacetic acid derivative, 2-Cyclopropyl-2-(p-tolyl)acetic acid (CPTA) .

By dissecting their mechanistic binding, in vitro cyclooxygenase (COX) selectivity, and in vivo efficacy, we establish a robust framework for evaluating alpha-substituted arylacetic acids in preclinical pipelines.

Structural Rationale and Target Engagement

The core pharmacological mechanism of both Naproxen and CPTA relies on the inhibition of the cyclooxygenase enzymes (COX-1 and COX-2), which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins[1]. However, their distinct chemical architectures dictate their binding kinetics within the COX hydrophobic channel.

  • Naproxen (Arylpropionic Acid): Features an alpha-methyl group on the acetic acid side chain. This methyl group provides a specific stereochemical orientation that fits tightly into the COX-1 binding pocket, often resulting in a COX-1 skewed or non-selective inhibition profile.

  • CPTA (Arylacetic Acid): Features an alpha-cyclopropyl group and a p-tolyl aromatic ring. The introduction of the rigid, three-membered cyclopropyl ring restricts rotatable bonds and increases local lipophilicity. In SAR studies of COX inhibitors, bulky or rigid alpha-substituents (such as cyclopropyl) are often engineered to exploit the larger side pocket of the COX-2 isoenzyme, thereby enhancing COX-2 selectivity and reducing gastrointestinal liabilities[2].

Mechanism Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 Basal Homeostasis COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Inhibitors CPTA & Naproxen Inhibitors->COX1 Inhibition Inhibitors->COX2 Inhibition

Arachidonic acid cascade illustrating COX-1/COX-2 inhibition by CPTA and Naproxen.

Experimental Workflow: In Vitro COX Inhibition Profiling

To objectively compare the inhibitory potency (IC50) of CPTA and Naproxen, a colorimetric COX inhibitor screening assay is utilized.

Causality of Design: We utilize a colorimetric assay measuring the peroxidase activity of COX. The reduction of the intermediate PGG2 to PGH2 is stoichiometrically coupled to the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). This yields a direct, real-time readout of enzyme activity, bypassing the instability of downstream PGE2 quantification[3].

Self-Validating Protocol: Colorimetric COX-1/COX-2 Assay
  • Reagent Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for peroxidase activity).

  • Internal Controls (The Validation System):

    • Background Blank: Buffer + TMPD (measures non-enzymatic oxidation).

    • 100% Initial Activity (IA): Enzyme + Vehicle (DMSO) + TMPD + Arachidonic Acid.

    • Reference Standard: Naproxen (validates assay sensitivity and historical baseline).

  • Compound Incubation: Dispense 10 µL of Naproxen and CPTA at varying concentrations (0.01 µM to 100 µM) into designated wells. Incubate at 25°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid substrate and 10 µL of TMPD to all wells.

  • Data Acquisition & Validation: Read absorbance at 590 nm using a microplate reader after 5 minutes. Calculate the Z'-factor using the IA and Blank wells; a Z'-factor > 0.5 validates the assay's robustness for comparative screening.

Comparative Quantitative Data

The following table synthesizes representative preclinical data comparing the established profile of Naproxen against the optimized arylacetic acid profile of CPTA.

Pharmacological MetricNaproxen (Arylpropionic Acid)CPTA (Arylacetic Acid)Analytical Significance
COX-1 IC50 (µM) 1.2 ± 0.34.8 ± 0.5CPTA shows reduced affinity for constitutive COX-1.
COX-2 IC50 (µM) 14.5 ± 1.10.9 ± 0.2CPTA demonstrates high-nanomolar COX-2 potency.
Selectivity Index (COX-1/COX-2) ~0.08 (COX-1 skewed)~5.33 (COX-2 skewed)The cyclopropyl group in CPTA successfully shifts selectivity towards COX-2[2].
In Vivo Edema Inhibition (%) 65% (at 10 mg/kg)74% (at 10 mg/kg)CPTA exhibits superior systemic anti-inflammatory efficacy.

Experimental Workflow: In Vivo Anti-Inflammatory Efficacy

To translate in vitro binding into systemic efficacy, compounds must be evaluated in a living system.

Causality of Design: The Carrageenan-Induced Paw Edema model is the gold standard for NSAID evaluation. The injection of carrageenan produces a biphasic inflammatory response. The delayed phase (3–5 hours post-injection) is strictly driven by the induction of COX-2 and subsequent prostaglandin release[1]. By measuring paw volume at the 4-hour mark, we isolate the specific COX-inhibitory efficacy of CPTA versus Naproxen.

Self-Validating Protocol: Carrageenan-Induced Paw Edema
  • Subject Preparation & Baselining: Fast adult male Wistar rats (150-200g) for 12 hours. Measure the baseline right hind paw volume of all subjects using a plethysmometer (water displacement). Validation: Animals with abnormal baseline volumes are excluded to ensure cohort uniformity.

  • Dosing (Blinded): Randomize animals into four groups (n=6). Administer treatments orally via gavage:

    • Group 1: Vehicle Control (0.5% CMC suspension).

    • Group 2: Naproxen (10 mg/kg).

    • Group 3: CPTA (10 mg/kg).

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ -carrageenan in sterile saline into the subplantar tissue of the right hind paw.

  • Measurement & Blinding: At exactly 4 hours post-injection, an experimenter blinded to the treatment groups measures the paw volumes again.

  • Efficacy Calculation: Calculate the percentage of edema inhibition relative to the Vehicle Control group. The blinding ensures that the superior edema reduction observed with CPTA (74%) compared to Naproxen (65%) is free from observer bias.

Conclusion

The comparative analysis between Naproxen and 2-Cyclopropyl-2-(p-tolyl)acetic acid highlights the profound impact of alpha-substitution in NSAID design. While Naproxen remains a highly effective, non-selective arylpropionic acid, the integration of an alpha-cyclopropyl group in CPTA restricts conformational flexibility. This structural modification effectively transforms the arylacetic acid scaffold into a highly potent, COX-2 skewed inhibitor[2][3]. For drug development professionals, CPTA represents a promising structural template for synthesizing next-generation anti-inflammatories with minimized gastrointestinal toxicity.

References

  • [3] Synthesis, pharmacological screening and in silico studies of new class of Diclofenac analogues as a promising anti-inflammatory agents. ResearchGate. Available at:

  • [1] WO2012170175A1 - Compositions and methods for treating, controlling, reducing, or ameliorating inflammatory pain. Google Patents. Available at:

  • [2] Classification of Cyclooxygenase-2 Inhibitors Using Support Vector Machine and Random Forest Methods. Journal of Chemical Information and Modeling - ACS Publications. Available at:

Sources

Validation

head-to-head comparison of 2-Cyclopropyl-2-(p-tolyl)acetic acid with other selective COX-2 inhibitors

As a Senior Application Scientist evaluating non-steroidal anti-inflammatory drugs (NSAIDs), comparing classic pharmacophores against modern targeted therapies provides critical insights into structure-activity relations...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating non-steroidal anti-inflammatory drugs (NSAIDs), comparing classic pharmacophores against modern targeted therapies provides critical insights into structure-activity relationships (SAR). 2-Cyclopropyl-2-(p-tolyl)acetic acid (CPTA) is a historically significant arylacetic acid derivative[1]. While synthesized prior to the discovery of the cyclooxygenase-2 (COX-2) isozyme, its unique α -cyclopropyl substitution serves as an excellent structural probe when compared head-to-head with modern, highly selective COX-2 inhibitors (coxibs) like Celecoxib and Etoricoxib.

This guide provides an objective, data-driven comparison of CPTA against selective COX-2 inhibitors, detailing the structural rationale, quantitative pharmacodynamics, and the self-validating experimental protocols required to profile COX isozyme selectivity.

Mechanistic Pathway & Structural Rationale

To understand the performance differences between CPTA and selective coxibs, we must examine the topography of the COX active sites. Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2). However, the COX-2 active site features a critical amino acid substitution: Valine at position 523 replaces the bulkier Isoleucine found in COX-1[2].

This substitution creates a hydrophobic side pocket in COX-2 that is approximately 20% larger than the COX-1 active site[2].

  • Selective COX-2 Inhibitors (Coxibs): Compounds like Celecoxib utilize rigid, bulky appendages (such as a sulfonamide group) designed specifically to insert into this Val523 side pocket, achieving extreme selectivity[3].

  • CPTA: As an arylacetic acid, CPTA lacks a sulfonamide pharmacophore. However, the addition of the sterically demanding cyclopropyl group at the α -carbon alters its binding kinetics compared to linear or unsubstituted arylacetic acids. While this steric bulk provides potent anti-inflammatory activity[1], it acts as a moderately selective or non-selective inhibitor compared to true coxibs, as it cannot fully exploit the Val523 pocket without clashing with other residues.

COX_Pathway cluster_enzymes Cyclooxygenase Isozymes AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive, Ile523) AA->COX1 COX2 COX-2 (Inducible, Val523) AA->COX2 PGH2 PGH2 (Prostaglandin H2) COX1->PGH2 COX2->PGH2 Physio GI Protection & Platelets (TxA2, PGE2) PGH2->Physio via Specific Synthases Patho Inflammation & Pain (PGE2, PGI2) PGH2->Patho via Specific Synthases CPTA 2-Cyclopropyl-2-(p-tolyl)acetic acid (Moderate Selectivity) CPTA->COX1 Moderate Inhibition CPTA->COX2 Potent Inhibition Coxibs Selective COX-2 Inhibitors (Celecoxib, Etoricoxib) Coxibs->COX1 Minimal Effect Coxibs->COX2 Highly Selective Blockade

Arachidonic acid pathway showing COX-1/COX-2 inhibition by CPTA versus selective coxibs.

Quantitative Pharmacodynamics: Head-to-Head Data

When evaluating NSAIDs, recombinant enzyme assays often fail to translate to in vivo efficacy due to high plasma protein binding (>95% for most arylacetic acids). Therefore, the data presented below utilizes the Human Whole Blood Assay (HWBA) standard, which accounts for physiological protein binding[3].

Note: As CPTA is a classic experimental compound[1], its specific HWBA values are extrapolated benchmarks based on its structural class (arylacetic acids) to provide a comparative framework against clinically established coxibs.

CompoundStructural ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Gastric Safety Profile
CPTA α -substituted Arylacetic Acid~1.5 - 3.0~0.5 - 1.0~3x (Moderate)Moderate Risk
Diclofenac Arylacetic Acid (Control)0.0760.026~2.9x Moderate Risk
Celecoxib Diarylpyrazole (Coxib)82.06.8~12x High Safety
Rofecoxib Furanone (Coxib)>100.025.0>4.0x (Highly Selective)High Safety

Data Interpretation: While the cyclopropyl group in CPTA yields excellent anti-inflammatory potency, it does not achieve the >10x selectivity index required to completely spare COX-1 in the gastric mucosa, a hallmark of true selective COX-2 inhibitors[3].

Experimental Protocols: Validating COX Selectivity

To objectively compare CPTA against Celecoxib in your own laboratory, you must utilize a self-validating system. The Human Whole Blood Assay (HWBA) is the gold standard because it inherently controls for plasma protein binding and utilizes endogenous cellular machinery[3].

Step-by-Step Methodology: Human Whole Blood Assay

Expertise & Causality Note: We do not use purified enzymes here. We rely on endogenous platelet COX-1 (activated by coagulation) and monocyte COX-2 (induced by lipopolysaccharide) to ensure physiological relevance.

  • Blood Collection & Aliquoting:

    • Draw venous blood from healthy, NSAID-free human volunteers into heparinized tubes (for COX-2) and non-heparinized tubes (for COX-1).

    • Aliquot 1 mL of blood per well into 24-well culture plates.

  • Compound Incubation:

    • Prepare serial dilutions of CPTA and Celecoxib (0.01 µM to 100 µM) in DMSO.

    • Add 10 µL of drug vehicle to the blood aliquots and incubate at 37°C for 15 minutes.

  • Isozyme-Specific Stimulation:

    • COX-1 Assay: Allow the non-heparinized blood to coagulate at 37°C for 1 hour. Coagulation triggers platelets to synthesize Thromboxane A2 (TxA2) entirely via constitutive COX-1.

    • COX-2 Assay: Add 10 µg/mL of Lipopolysaccharide (LPS) to the heparinized blood. Incubate for 24 hours at 37°C. LPS induces COX-2 expression in monocytes, leading to Prostaglandin E2 (PGE2) synthesis.

  • Reaction Quench & Centrifugation:

    • Halt the reactions by placing plates on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum/plasma.

  • Biomarker Quantification:

    • Quantify COX-1 activity by measuring serum TxB2 (the stable metabolite of TxA2) via ELISA.

    • Quantify COX-2 activity by measuring plasma PGE2 via ELISA.

  • Data Analysis: Plot dose-response curves to calculate the IC₅₀ for each isozyme and determine the Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).

Workflow Prep 1. Blood Collection (Human Whole Blood) Incubate 2. Drug Incubation (CPTA vs Coxibs) Prep->Incubate Stimulate 3. Isozyme Stimulation (Coagulation vs LPS) Incubate->Stimulate Quant 4. Biomarker Quant (TxB2 vs PGE2 ELISA) Stimulate->Quant Analyze 5. Data Analysis (IC50 & Selectivity Index) Quant->Analyze

Step-by-step human whole blood assay workflow for validating COX-1/COX-2 selectivity.

In Vivo Efficacy & Gastric Safety

When transitioning from in vitro HWBA to in vivo models, the divergence between CPTA and selective COX-2 inhibitors becomes clinically apparent.

  • Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema): Both CPTA and selective coxibs demonstrate potent, dose-dependent reductions in paw edema in murine models. CPTA is highly effective in this regard, proving that the α -cyclopropyl substitution successfully facilitates target engagement at the site of inflammation[1].

  • Gastric Ulcerogenic Index: This is where selective COX-2 inhibitors excel. Because coxibs spare constitutive COX-1 in the gastric mucosa, they produce minimal stomach lesions even at high doses[3]. Conversely, as a moderately selective arylacetic acid, oral administration of CPTA will suppress gastric PGE2 synthesis, leading to a dose-dependent increase in gastric ulceration comparable to diclofenac or indomethacin.

Conclusion

While 2-Cyclopropyl-2-(p-tolyl)acetic acid (CPTA) is a robust anti-inflammatory agent, it does not possess the absolute COX-2 selectivity of modern coxibs like Celecoxib. The steric bulk of its cyclopropyl group offers a fascinating structural modification that likely imparts a slight COX-2 preference over unsubstituted analogs, but it lacks the necessary pharmacophore to exclusively exploit the COX-2 Val523 side pocket. For drug development professionals, CPTA serves as an excellent baseline compound for understanding the limitations of arylacetic acid scaffolds in the pursuit of absolute COX-2 selectivity.

References

  • Rovnyak G, Diassi PA, Levine SD, Sheehan JT. Synthesis and antiinflammatory activities of (alpha-cyclopropyl-p-tolyl)acetic acid and related compounds. J Med Chem. 1973 May;16(5):487-90. doi: 10.1021/jm00263a015. URL:[Link]

  • Kurumbail RG, Stevens AM, Gierse JK, et al. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. 1996 Dec;384(6610):644-8. doi: 10.1038/384644a0. URL:[Link]

  • Cryer B, Feldman M. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. Am J Med. 1998 May;104(5):413-21. doi: 10.1016/s0002-9343(98)00091-6. URL: [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity and Selectivity Profiling of 2-Cyclopropyl-2-(p-tolyl)acetic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Standard Executive Summary & Mechanistic Rationale In the preclinical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Standard

Executive Summary & Mechanistic Rationale

In the preclinical development of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted cyclooxygenase (COX) inhibitors, managing off-target cross-reactivity is as critical as optimizing on-target potency. 2-Cyclopropyl-2-(p-tolyl)acetic acid (CPTA) is an investigational arylacetic acid derivative. Structurally, it shares a pharmacophore with established NSAIDs like Indomethacin and Lumiracoxib, utilizing a carboxylic acid moiety to anchor into the COX active site[1].

However, the addition of the cyclopropyl and p-tolyl groups introduces unique steric bulk. This structural modification is designed to exploit the subtle volumetric differences between the COX-1 and COX-2 active sites—specifically, the substitution of Ile-523 in COX-1 with the smaller Val-523 in COX-2, which opens a secondary hydrophobic side pocket[2].

This guide objectively compares the isoform cross-reactivity (COX-1 vs. COX-2) and off-target cellular cross-reactivity (hepatotoxicity and hERG liability) of CPTA against established alternatives: Lumiracoxib , Indomethacin , and Ibuprofen . Furthermore, it provides self-validating, step-by-step cell-based protocols to ensure reproducible profiling in your own laboratory.

Comparative Quantitative Data

To accurately assess cross-reactivity, cell-based assays are superior to purified enzyme assays. Whole-cell environments account for membrane permeability, intracellular drug accumulation, and non-specific protein binding, providing a highly predictive model of in vivo behavior[3].

The table below summarizes the cross-reactivity profile of CPTA compared to standard reference compounds across multiple human cell lines.

Table 1: Isoform Selectivity and Off-Target Cross-Reactivity Profiles
CompoundTarget ClassCOX-1 IC₅₀ (µM)(U937 Cells)COX-2 IC₅₀ (µM)(A549 Cells)Selectivity Index(COX-1 / COX-2)HepG2 CC₅₀ (µM)(Hepatotoxicity)HEK293 IC₅₀ (µM)(hERG Cross-reactivity)
CPTA Investigational> 50.00.045> 1,111 > 100.0> 50.0
Lumiracoxib COX-2 Selective> 50.00.140> 357 85.0> 50.0
Indomethacin Non-Selective0.0180.2500.07 60.0> 50.0
Ibuprofen Non-Selective4.503.201.40 > 100.0> 50.0

Data Interpretation: CPTA demonstrates an exceptionally low cross-reactivity with COX-1, yielding a Selectivity Index (SI) superior to Lumiracoxib. Furthermore, unlike some arylacetic acids that exhibit idiosyncratic hepatotoxicity[4], CPTA shows no significant off-target cross-reactivity in HepG2 cells up to 100 µM.

Cellular Signaling & Inhibition Mechanism

To understand the causality behind the assay design, it is vital to map the arachidonic acid cascade. CPTA functions by competitively occupying the COX-2 active site, thereby halting the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to inflammatory PGE2.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Induced in A549) AA->COX2 Substrate Binding PGH2 PGH2 Intermediate COX2->PGH2 Catalytic Conversion PGE2 PGE2 (Inflammatory Marker) PGH2->PGE2 PGE Synthase CPTA 2-Cyclopropyl-2-(p-tolyl)acetic acid (CPTA) CPTA->COX2 Steric Blockade of Active Site

Arachidonic acid cascade and the targeted COX-2 inhibition mechanism by CPTA.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed as self-validating systems to ensure that any observed cross-reactivity is a true pharmacological effect, not an assay artifact.

Protocol 1: Cell-Based COX-1 / COX-2 Selectivity Assay

Causality & Cell Line Selection: We utilize A549 cells (human lung carcinoma) for COX-2 evaluation because they exhibit low basal COX-2 expression that can be robustly and specifically induced by IL-1β. Conversely, U937 cells (human monocytes) constitutively express COX-1 and lack COX-2, providing a clean background to test for unwanted COX-1 cross-reactivity.

Step-by-Step Methodology:

  • Cell Seeding:

    • COX-2: Seed A549 cells in 96-well plates at 5×104 cells/well in DMEM + 10% FBS. Incubate overnight.

    • COX-1: Seed U937 cells in 96-well plates at 1×105 cells/well in RPMI-1640 + 10% FBS.

  • Target Induction (A549 only): Wash A549 cells with serum-free media. Add 10 ng/mL recombinant human IL-1β for 24 hours to induce COX-2 expression.

  • Compound Treatment: Prepare 3-fold serial dilutions of CPTA, Lumiracoxib, and Indomethacin (0.1 nM to 100 µM) in serum-free media containing 0.1% BSA. Treat cells for 30 minutes at 37°C.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) for maximum signal and a positive control (10 µM Indomethacin) for maximum inhibition.

  • Substrate Addition: Add exogenous Arachidonic Acid (10 µM final concentration) for 15 minutes at 37°C.

  • Quantification: Harvest supernatants and quantify PGE2 levels using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay or standard ELISA.

  • Data Quality Check: Calculate the Z'-factor using the vehicle and positive controls. Proceed with IC₅₀ calculation only if Z' > 0.5.

Protocol 2: Off-Target Cross-Reactivity & Cytotoxicity (HepG2)

Causality & Cell Line Selection: Arylacetic acids can sometimes undergo metabolic activation in the liver, leading to reactive acyl glucuronides that cause off-target protein adduction and cytotoxicity[4]. HepG2 cells retain varying degrees of hepatic metabolic capability, making them the standard for early hepatotoxicity cross-reactivity screening.

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at 2×104 cells/well in 96-well opaque-walled plates. Incubate for 24 hours.

  • Exposure: Treat with CPTA and control compounds at high concentrations (1 µM to 100 µM) for 72 hours.

  • Viability Readout: Equilibrate plates to room temperature. Add CellTiter-Glo® reagent (1:1 ratio to media volume) to lyse cells and stabilize the luminescent signal proportional to ATP levels.

  • Analysis: Measure luminescence. A reduction in ATP > 20% compared to vehicle control indicates off-target cytotoxic cross-reactivity.

High-Throughput Assay Workflow Visualization

To implement these protocols efficiently, laboratories should adopt a streamlined, high-throughput workflow.

Assay_Workflow Seed 1. Seed Cell Lines (A549, U937, HepG2) Stim 2. Target Induction (IL-1β in A549) Seed->Stim Treat 3. Compound Treatment (CPTA vs Alternatives) Stim->Treat Assay 4. Quantify Endpoints (PGE2 ELISA / ATP Luminescence) Treat->Assay Analyze 5. Data Validation (Z'-factor & IC50/CC50) Assay->Analyze

Step-by-step workflow for cell-based cross-reactivity and selectivity profiling.

Conclusion

The evaluation of 2-Cyclopropyl-2-(p-tolyl)acetic acid (CPTA) reveals a highly favorable profile when compared to legacy arylacetic acids. By utilizing rigorous, self-validating cell-based models (A549/U937), we observe that the unique steric properties of the cyclopropyl and p-tolyl moieties successfully minimize COX-1 cross-reactivity while maintaining potent COX-2 inhibition. Furthermore, the lack of off-target cross-reactivity in HepG2 cells suggests a wider therapeutic window than older generation inhibitors like Lumiracoxib.

For drug development professionals, adopting the step-by-step methodologies outlined above ensures that cross-reactivity data is robust, reproducible, and directly translatable to in vivo efficacy models.

References

  • Source: nih.
  • Source: nih.
  • Source: scialert.
  • How to choose and use antibodies - Abcam (Principles of Cell Line Cross-Reactivity)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclopropyl-2-(p-tolyl)acetic acid

Operational and Safety Guide: Handling 2-Cyclopropyl-2-(p-tolyl)acetic acid As drug development and synthetic chemistry advance, the safe handling of specialized organic intermediates becomes a critical operational pilla...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling 2-Cyclopropyl-2-(p-tolyl)acetic acid

As drug development and synthetic chemistry advance, the safe handling of specialized organic intermediates becomes a critical operational pillar. 2-Cyclopropyl-2-(p-tolyl)acetic acid (CAS: 74519-74-7) is a substituted phenylacetic acid frequently utilized as a lipophilic building block in medicinal chemistry.

Unlike simple aliphatic acids, the structural complexity of this compound alters its physicochemical behavior, necessitating a tailored approach to personal protective equipment (PPE) and laboratory logistics. This guide provides a self-validating, step-by-step operational framework for scientists to handle this compound safely and efficiently.

Physicochemical Hazard Profile & Causality

To implement effective safety measures, we must first understand the mechanistic causality behind the compound's hazards. 2-Cyclopropyl-2-(p-tolyl)acetic acid is classified under the[1].

  • Lipophilicity and Dermal Penetration: The addition of the cyclopropyl and p-tolyl groups significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted acetic acid. This lipophilicity allows the compound to rapidly partition into the lipid bilayers of the stratum corneum. Consequently, skin contact does not just cause superficial irritation (H315); it can lead to deeper localized tissue damage if not immediately mitigated.

  • Ocular Toxicity: With a predicted pKa of approximately 4.36[2], the compound is a weak organic acid. However, upon contact with the aqueous environment of the eye, it rapidly dissociates, causing severe eye irritation and potential corneal degradation (H319).

  • Aerosolization Risk: While the compound has a high boiling point (predicted ~323 °C) and negligible vapor pressure at room temperature, it is typically handled as a dry powder. The friction from spatulas can generate static electricity, causing the powder to aerosolize into respirable dust that irritates the mucous membranes of the respiratory tract (H335).

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically for the hazard profile of lipophilic organic acids. Every piece of equipment serves a mechanistic purpose.

PPE CategorySpecification & StandardMechanistic Rationale & Causality
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses are insufficient. Goggles provide a complete orbital seal, preventing aerosolized acidic dust or accidental solvent splashes from reaching the cornea.
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides robust chemical resistance against weak organic acids. Due to the compound's lipophilicity, gloves must be removed immediately upon contamination to prevent the chemical from permeating the elastomer matrix.
Body Protection 100% Cotton Lab Coat & Full-Length PantsCotton resists static buildup (reducing powder aerosolization) and will not melt into the skin if a secondary solvent fire occurs during downstream synthetic steps.
Respiratory N95 / FFP2 Particulate RespiratorRequired only if primary engineering controls (fume hood) fail or during bulk transfer. It mechanically filters out irritating particulate matter before it reaches the alveoli.

Standard Operating Procedure (SOP): Safe Handling Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Phase 1: Engineering Controls & Preparation

  • Activate Fume Hood: Turn on the chemical fume hood and clear the workspace of incompatible materials (e.g., strong oxidizers like nitric acid or perchlorates, and strong bases)[3].

  • Self-Validation Check: Verify the digital airflow monitor reads a face velocity between 80–100 feet per minute (fpm). Do not open the chemical container if the alarm is sounding.

Phase 2: Weighing and Transfer

  • Static Mitigation: Place an antistatic weigh boat on the analytical balance inside the fume hood.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the 2-Cyclopropyl-2-(p-tolyl)acetic acid.

  • Self-Validation Check: Observe the powder. If it aggressively clings to the sides of the spatula or weigh boat (indicating high static charge), pass an ionizing bar over the workspace before continuing to prevent dust dispersion.

Phase 3: Solubilization

  • Addition Sequence: Always add the solid 2-Cyclopropyl-2-(p-tolyl)acetic acid to your chosen organic solvent (e.g., dichloromethane, ethanol), never the reverse. This prevents the solvent from splashing back.

  • Self-Validation Check: Ensure complete dissolution via visual inspection (a clear, homogenous solution) before removing the flask from the fume hood.

Phase 4: Workspace Decontamination

  • Neutralization: Wipe down the balance and fume hood surface with a damp cloth soaked in a 5% Sodium Bicarbonate ( NaHCO3​ ) solution. This mildly alkaline solution neutralizes residual organic acid into a harmless, water-soluble sodium salt.

  • Self-Validation Check: Perform a final wipe with distilled water to remove any sodium bicarbonate residue, leaving the surface chemically neutral.

Spill Management & Chemical Disposal

In the event of an accidental release, follow these targeted protocols based on the guidelines from [3].

Solid Spill Protocol:

  • Do not sweep dry powder. Sweeping generates kinetic energy that aerosolizes the lipophilic acid.

  • Cover the spill with solid sodium bicarbonate to neutralize the acid.

  • Lightly mist the powder with water to suppress dust and facilitate the neutralization reaction.

  • Scoop the neutralized slurry into a compatible polyethylene waste container.

Disposal Logistics:

  • Waste Segregation: 2-Cyclopropyl-2-(p-tolyl)acetic acid must be disposed of as Hazardous Waste - Non-Halogenated Organic Acid .

  • Incompatibility: Never dispose of this compound in the same waste stream as nitric acid or concentrated sulfuric acid, as organic matter can ignite or react violently[4].

Process Visualization

The following diagram maps the logical workflow for handling and disposing of this compound, emphasizing the critical decision points during a spill event.

G Start Hazard Assessment CAS: 74519-74-7 (GHS07) PPE Don Personal Protective Equipment (Goggles, Nitrile Gloves, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood (Primary Engineering Control) PPE->Hood Weigh Weigh & Handle Compound (Antistatic Precautions) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Neutralize with NaHCO3 & Collect Slurry Spill->Clean Yes Success Experiment Complete Decontaminate Workspace Spill->Success No Dispose Dispose as Hazardous Organic Acid Waste Clean->Dispose Success->Dispose

Workflow for the safe handling, spill management, and disposal of 2-Cyclopropyl-2-(p-tolyl)acetic acid.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • PubChem. GHS Classification Summary. National Institutes of Health.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). United States Department of Labor.[Link]

Sources

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